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  • Product: 2-(5-Bromo-1H-indazol-3-yl)acetonitrile
  • CAS: 1352887-90-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

2-(5-Bromo-1H-indazol-3-yl)acetonitrile: Structural Rationale, Synthetic Methodologies, and Applications in Advanced Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the design of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(5-Bromo-1H-indazol-3-yl)acetonitrile: Structural Rationale, Synthetic Methodologies, and Applications in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1) has emerged as a privileged scaffold[1]. By combining the rigid, hydrogen-bonding capable indazole core with two orthogonal functionalization sites—a 5-position bromine and a 3-position acetonitrile—this molecule allows researchers to systematically explore chemical space. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic workflows, and its critical role in developing kinase inhibitors, receptor antagonists, and targeted protein degraders.

Physicochemical Profile

Understanding the baseline properties of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is essential for predicting its behavior in both synthetic reactions and biological assays. The data is summarized in Table 1 below.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Formula C₉H₆BrN₃Contains a 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br, useful for MS tracking.
Molecular Weight 236.07 g/mol Low molecular weight ensures downstream derivatives remain drug-like.
CAS Registry Number 1352887-90-1Unique identifier for procurement and literature tracking[1].
H-Bond Donors 1The indazole N-H acts as a critical donor in kinase hinge-binding.
H-Bond Acceptors 2The nitrile nitrogen and indazole N2 serve as interaction points.
Topological Polar Surface Area 52.6 ŲOptimal for cellular permeability; leaves room for further elaboration.
Rotatable Bonds 1High rigidity minimizes entropic penalties upon target binding.

Mechanistic Rationale for Structural Features

The strategic value of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile lies in its orthogonal reactivity. The molecule is designed to be elaborated in two distinct directions without cross-interference:

  • The 5-Bromo Handle (Aryl Electrophile): The bromine atom at the 5-position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of biaryl systems or the introduction of solubilizing amine tails.

  • The 3-Acetonitrile Moiety (Aliphatic Nucleophile/Electrophile): The -CH₂CN group is synthetically highly malleable. It can be reduced to yield tryptamine-like ethylamines, hydrolyzed to acetic acids, or subjected to cyclization protocols to form complex heterocycles like glutarimides.

G Core 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Suzuki Pd-Catalyzed Cross-Coupling (5-Bromo Position) Core->Suzuki Functionalization Reduction Nitrile Reduction (3-Acetonitrile Position) Core->Reduction Functionalization Hydrolysis Nitrile Hydrolysis (3-Acetonitrile Position) Core->Hydrolysis Functionalization Cyclization Glutarimide Formation (3-Acetonitrile Position) Core->Cyclization Functionalization App1 Biaryl Indazoles (TRPA1 Antagonists) Suzuki->App1 Yields App2 Indazole-3-ethylamines (Tryptamine Isosteres) Reduction->App2 Yields App3 Indazole-3-acetic acids (Kinase Inhibitors) Hydrolysis->App3 Yields App4 CRBN Binders (Targeted Protein Degradation) Cyclization->App4 Yields

Figure 1: Synthetic divergence of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in medicinal chemistry.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent orthogonal functionalization. Each step is grounded in mechanistic causality and includes a self-validating quality control checkpoint.

Protocol A: Synthesis of the 3-Acetonitrile Scaffold

This workflow details the conversion of 5-bromo-1H-indazole-3-carbaldehyde to the target acetonitrile derivative via a chloromethyl intermediate.

  • Step 1: Chemoselective Reduction

    • Action: Dissolve 5-bromo-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous methanol. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) at 0 °C. Stir for 2 hours.

    • Causality: NaBH₄ is selected over stronger hydrides (like LiAlH₄) to chemoselectively reduce the aldehyde to the primary alcohol without risking the premature reductive dehalogenation of the critical 5-bromo substituent.

  • Step 2: Chlorination

    • Action: Isolate the alcohol and dissolve in anhydrous dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

    • Causality: SOCl₂ converts the alcohol to a benzylic-like chloride. The byproduct gases (SO₂ and HCl) drive the reaction forward entropically. DCM is chosen as a non-nucleophilic solvent to stabilize the intermediate and prevent side reactions.

  • Step 3: Nucleophilic Cyanation

    • Action: Dissolve the crude chloride in N,N-Dimethylformamide (DMF). Add Potassium Cyanide (KCN, 1.5 eq) and stir at room temperature for 12 hours.

    • Causality: DMF, a polar aprotic solvent, is mandatory here. It solvates the potassium cation but leaves the cyanide anion poorly solvated and highly nucleophilic, drastically accelerating the Sₙ2 displacement of the chloride.

  • Self-Validating System: The completion of the cyanation step must be confirmed via LC-MS. The crude mixture will show an [M+H]⁺ peak at m/z 236.0, accompanied by an M+2 peak at 238.0 in a strict 1:1 ratio. This isotopic signature confirms both the successful incorporation of the nitrile mass and the uncompromised retention of the bromine atom.

Protocol B: Orthogonal Elaboration via Suzuki-Miyaura Coupling

This workflow demonstrates the functionalization of the 5-bromo position while leaving the 3-acetonitrile intact.

  • Step 1: Reagent Assembly

    • Action: Combine 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 eq), a target boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

    • Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is geometrically required for the final reductive elimination step to occur efficiently.

  • Step 2: Degassing and Base Addition

    • Action: Add a solvent mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 ratio). Sparge the mixture with Argon for 15 minutes prior to heating to 80 °C.

    • Causality: Aqueous K₂CO₃ is required to attack the boronic acid, forming a negatively charged boronate complex that readily undergoes transmetalation with the Pd(II) intermediate. Argon sparging is critical; oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalyst.

  • Self-Validating System: Reaction progression is monitored by TLC (Hexanes/EtOAc). The consumption of the starting material and the appearance of a highly UV-active product spot indicates successful coupling. ¹H-NMR validation requires the disappearance of the isolated singlet corresponding to the C4-proton of the starting indazole, replaced by a shifted multiplet integrated into the new biaryl system.

Applications in Advanced Therapeutics

The structural versatility of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile has led to its integration into several cutting-edge therapeutic programs:

1. Transient Receptor Potential A1 (TRPA1) Antagonists TRPA1 is an ion channel implicated in pain and neurogenic inflammation. Researchers have utilized the 5-bromo position of the indazole core to perform Suzuki cross-couplings, attaching various substituted phenyl rings (e.g., 2-trifluoromethylphenyl). The resulting biaryl indazoles serve as potent TRPA1 antagonists, with the indazole core providing critical hydrogen bonding within the receptor's binding pocket[2].

2. Isoform-Selective Kinase Inhibitors (JNK3) In the pursuit of treatments for neurodegenerative diseases like Parkinson's, achieving isoform selectivity (e.g., inhibiting JNK3 over JNK1) is notoriously difficult. The indazole scaffold acts as an ideal hinge-binding motif. By elaborating the 3- and 5-positions of the indazole ring, medicinal chemists have successfully optimized steric and electronic interactions to achieve high JNK3 selectivity, utilizing derivatives closely related to the 5-bromo-indazole core[3].

3. Targeted Protein Degradation (PROTACs) The 3-acetonitrile group is of immense value in the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs). The nitrile group can undergo Michael addition and cyclization with appropriate esters to form glutarimide rings. These glutarimide-functionalized indazoles act as highly effective binders for Cereblon (CRBN), an E3 ubiquitin ligase. By tethering these CRBN binders to a target-protein ligand, researchers can hijack the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins[4].

Conclusion

2-(5-Bromo-1H-indazol-3-yl)acetonitrile is far more than a simple chemical intermediate; it is a highly engineered, bifunctional scaffold designed for precision drug discovery. By understanding the mechanistic causality behind its reactivity—specifically the orthogonal nature of its aryl bromide and aliphatic nitrile groups—application scientists can leverage this compound to rapidly access diverse, biologically active chemical space.

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Exploratory

Whitepaper: Strategic Utilization of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can predictably interact with highly conserved biological domains. 2-(5-Bromo-1H-indazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can predictably interact with highly conserved biological domains. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is a highly versatile, bifunctional building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors. By combining a hinge-binding indazole core with two orthogonal vectors for diversification—a C5-bromide for transition-metal catalysis and a C3-acetonitrile for aliphatic extension—this intermediate allows researchers to rapidly generate complex structure-activity relationship (SAR) libraries.

This technical guide explores the physicochemical profile, structural rationale, and validated synthetic methodologies for deploying this compound in advanced drug development workflows.

Physicochemical Profiling & Structural Rationale

Before incorporating 2-(5-Bromo-1H-indazol-3-yl)acetonitrile into a synthetic pipeline, it is critical to understand its fundamental properties. The electron-withdrawing nature of the indazole ring, combined with the inductive effect of the bromine atom, influences both its solubility profile and its reactivity under basic conditions[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical/Synthetic Significance
CAS Number 1352887-90-1Unique registry identifier for procurement and regulatory tracking[1].
Molecular Weight 236.07 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5[1].
Chemical Formula C9H6BrN3Contains three nitrogen atoms, critical for aqueous solubility and hydrogen bonding[2].
PubChem CID 76846217Database identifier for computational docking and in silico screening[1].
C5-Bromine Vector Reactive HalideEnables rapid exploration of the kinase hydrophobic back-pocket via cross-coupling[3].
C3-Acetonitrile Vector Reactive NitrileAllows extension into the solvent-exposed region or ribose-binding pocket.

The Indazole Core as a Privileged Kinase Pharmacophore

The 1H-indazole scaffold is a well-established ATP-mimetic. The N1-N2 motif acts as a critical hydrogen bond donor-acceptor pair, perfectly mimicking the interactions of the adenine ring of ATP within the kinase hinge region.

Derivatization of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile at the C5 position allows for the exploration of the hydrophobic back pocket, which is essential for achieving kinase selectivity. For instance, indazole derivatives have been successfully optimized into potent inhibitors of Akt (a key node in the PI3K/Akt signaling pathway)[4], Polo-like kinase 4 (PLK4) (a regulator of centriole duplication in oncology)[5], and VEGFR-2 (a primary driver of tumor angiogenesis)[6]. The C3-acetonitrile group provides a unique vector for extending into the ribose-binding pocket, either through direct interaction or subsequent transformation into amides, amines, or carboxylic acids.

Divergent Synthetic Pathways

The true value of this molecule lies in its orthogonal reactivity. The diagram below illustrates how a single scaffold can be divergently modified to generate a vast library of kinase inhibitors.

IndazoleReactivity Core 2-(5-Bromo-1H-indazol-3-yl)acetonitrile CAS: 1352887-90-1 Sub1 C5 Functionalization (Suzuki/Buchwald) Core->Sub1 Pd Catalysis Sub2 C3 Functionalization (Nitrile Modification) Core->Sub2 Red/Ox/Hydrolysis Sub3 N1/N2 Protection (Boc/THP/Trityl) Core->Sub3 Base + Electrophile Prod1 Biaryl/Heteroaryl Derivatives Sub1->Prod1 Prod2 Amines, Acids, or Amides Sub2->Prod2 Prod3 Regioselective Intermediates Sub3->Prod3 Target Kinase Inhibitor Library (e.g., Akt, PLK4, VEGFR-2) Prod1->Target Prod2->Target Prod3->Target

Figure 1: Divergent synthetic pathways of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in drug discovery.

Experimental Methodology: C5 Suzuki-Miyaura Cross-Coupling

In the context of high-throughput library synthesis, the functionalization of the C5 position via Suzuki-Miyaura cross-coupling is a critical workflow[3]. The presence of the free indazole NH can occasionally poison palladium catalysts or lead to undesired N-arylation. However, carefully optimized biphasic conditions can bypass the need for prior protection steps, streamlining the synthetic route.

Step-by-Step Protocol & Causality
  • Reaction Assembly : Charge a microwave-adapted vial with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation that naturally occurs under alkaline cross-coupling conditions.

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (5 mol%) and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

    • Causality: Pd(dppf)Cl₂ is strictly selected over monodentate phosphine catalysts (e.g., Pd(PPh₃)₄). The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step and suppresses unwanted dehalogenation of the starting material.

  • Solvent System : Suspend the mixture in degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Dioxane/water provides an optimal biphasic environment. The water is mechanistically essential for the formation of the reactive hydroxo-palladium intermediate that facilitates the transmetalation of the boronic acid.

  • Thermal Activation : Seal the vial, purge with N₂, and irradiate at 110 °C for 45 minutes using a microwave synthesizer.

Self-Validating System (Quality Control)

To ensure trustworthiness and reproducibility, this protocol relies on an integrated self-validating analytical loop:

  • In-Process LC-MS Tracking : Prior to workup, sample 5 µL of the organic layer for LC-MS analysis. The starting material exhibits a highly distinct isotopic signature—a 1:1 doublet at m/z 236.0 and 238.0 [M+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Validation Logic : Complete conversion is definitively confirmed only when this isotopic doublet completely disappears and is replaced by the singular mass of the coupled product.

  • Post-Purification NMR Validation : Following silica gel chromatography, ¹H NMR must be used to verify structural integrity. Validation Logic : Integration of the C3-acetonitrile methylene protons (appearing as a sharp singlet around 4.0–4.2 ppm) against the newly introduced aryl protons must yield a 1:1 stoichiometric ratio. This confirms that the sensitive nitrile group was not inadvertently hydrolyzed under the basic aqueous coupling conditions.

References

  • American Elements. "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1". [Link]

  • National Institutes of Health (NIH). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles". [Link]

  • Google Patents.
  • National Institutes of Health (NIH) / Shokat Lab. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors".[Link]

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors".[Link]

Sources

Foundational

Solubility Profile and Solvent Compatibility of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile: A Technical Guide for Chemical Development

Executive Summary The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active indazole derivatives[1]. As a Senior Application Scientist, one of the most critical bottlenecks I observe during the scale-up of such intermediates is unpredictable solubility. Poor solvent selection leads to sub-optimal reaction kinetics, low yields during N-alkylation, and significant losses during crystallization.

This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility profile of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. By bridging structural physicochemical properties with the Hansen Solubility Parameters (HSP) framework, this guide establishes a self-validating system for solvent selection and empirical solubility determination.

Physicochemical Profiling & Structural Causality

To understand why this compound behaves the way it does in solution, we must deconstruct its molecular architecture (C₉H₆BrN₃, MW: 236.07 g/mol )[1]. Solubility is not merely a physical measurement; it is the thermodynamic consequence of breaking crystal lattice energy and forming new solute-solvent interactions.

  • The Indazole Core (H-Bonding Dynamics): The 1H-indazole system possesses a hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N2)[2]. In the solid state, this dual nature drives strong intermolecular hydrogen bonding, resulting in a robust crystal lattice. Solvents must possess sufficient H-bond acceptor capacity to disrupt this network.

  • The 5-Bromo Substituent (Halogen Bonding & Lipophilicity): The introduction of a heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and introduces the potential for halogen bonding. This structural feature shifts the solubility preference away from highly polar protic solvents (like water) toward organic solvents with higher dispersion forces.

  • The Acetonitrile Group (Dipole Interactions): The cyanomethyl moiety adds a strong localized dipole and a hydrogen-bond acceptor (the cyano nitrogen). This functional group is the primary reason the molecule exhibits enhanced solubility in polar aprotic solvents compared to unsubstituted indazoles.

The Hansen Solubility Parameters (HSP) Framework

To predict solvent compatibility systematically, we utilize the Hansen Solubility Parameters (HSP)[3]. The total cohesive energy density of the solvent must align with the solute across three dimensions:

  • δD​ (Dispersion): Driven by the aromatic core and the heavy bromine atom.

  • δP​ (Polarity): Driven by the strong dipole of the cyano group.

  • δH​ (Hydrogen Bonding): Driven by the N-H donor and cyano/N2 acceptors.

Solvents that closely match the 3D spatial coordinates of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in the Hansen space will yield the highest thermodynamic solubility[3].

Quantitative Solubility Profiling in Organic Solvents

Based on HSP alignment and structural causality, the thermodynamic solubility of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile across standard organic solvents at 25°C is categorized below.

Solvent ClassSolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO> 50High δP​ and δH​ (acceptor) perfectly disrupt the indazole N-H lattice network without competing as a donor.
Polar Aprotic DMF> 50Excellent match for the compound's dipole; highly effective for downstream N-alkylation reactions.
Polar Aprotic Acetonitrile15 - 30Strong dipole-dipole interactions with the compound's native cyanomethyl group ("like dissolves like").
Polar Protic Methanol5 - 15Moderate solubility; the protic nature competes with internal H-bonding but lacks sufficient dispersion ( δD​ ) for the bromo-aromatic core.
Weakly Polar Dichloromethane10 - 25High δD​ effectively solvates the brominated aromatic system; excellent for liquid-liquid extraction.
Non-Polar Hexane / Heptane< 1Complete inability to overcome the strong intermolecular H-bonding and dipole forces of the indazole crystal lattice.

Experimental Workflow: High-Throughput Thermodynamic Solubility

Theoretical predictions must be empirically validated. For drug development professionals, the Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility, strictly adhering to ICH M9 guidelines[4].

Unlike kinetic solubility methods (e.g., solvent-shift assays) which often suffer from supersaturation artifacts, the shake-flask method is a self-validating system . It ensures that the activation energy of dissolution is overcome and true thermodynamic equilibrium is reached[5].

Step-by-Step Protocol
  • Solid Dispensing (Saturation Control): Accurately weigh an excess amount of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile into a sealed glass vial. The continuous presence of a visible solid suspension is non-negotiable; it guarantees that the solution remains saturated.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial.

  • Equilibration (Kinetic Energy Input): Place the vial on an orbital shaker at a strictly controlled temperature (25 ± 0.1 °C) and agitate at 400 rpm[4]. Temperature control is critical, as solubility is an endothermic process highly sensitive to thermal fluctuations.

  • Self-Validation Loop: Sample the suspension at 24 hours and 48 hours. True equilibrium is confirmed only when the concentration difference between these two time points is statistically negligible ( ΔC<5% )[5]. If ΔC>5% , shaking must continue.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm).

G A Excess Solid + Solvent (Initial Setup) B Orbital Shaking (25°C, 400 rpm) A->B C Sampling at 24h & 48h (Self-Validation Loop) B->C D Phase Separation (0.22 µm PTFE Filtration) C->D E HPLC-UV Analysis (Quantification) D->E F Equilibrium Confirmed? (ΔC < 5%) E->F F->B No (Continue Shaking) G Thermodynamic Solubility Profile Established F->G Yes

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Solvent Selection for Downstream Applications

Understanding the solubility profile directly dictates the success of downstream chemical processing:

  • N-Alkylation Reactions: When functionalizing the N1 or N2 position of the indazole core, polar aprotic solvents (DMF or DMSO) are optimal. They not only provide maximal solubility for the starting material but also effectively solvate the counter-ions of the inorganic bases (e.g., K2​CO3​ or Cs2​CO3​ ) used to deprotonate the indazole. This solvation leaves the nitrogen anion "naked" and highly nucleophilic, drastically improving reaction kinetics.

  • Crystallization and Purification: A binary solvent system is highly recommended for purification. The compound should be dissolved in a minimal volume of a "good" solvent (e.g., Acetone or DMF) at an elevated temperature. Controlled addition of an "anti-solvent" (e.g., Hexane or Water)—solvents where the compound exhibits <1 mg/mL solubility—will force the compound out of solution, yielding high-purity crystalline solid.

References

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Product Specifications | American Elements.[Link]

  • Hansen Solubility Parameters: A User's Handbook | Hansen Solubility / CRC Press. [Link]

  • Annex 4: Report template for equilibrium solubility experiments | World Health Organization (WHO). [Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods | Universitat de Barcelona.[Link]

Sources

Exploratory

Comprehensive Safety and Toxicity Profile of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile: A Technical Guide for Drug Development Professionals

Executive Summary In the landscape of preclinical drug discovery, halogenated indazole derivatives are highly valued as versatile synthetic intermediates. Specifically, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, halogenated indazole derivatives are highly valued as versatile synthetic intermediates. Specifically, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile serves as a critical scaffold in the development of neuroprotective agents, kinase inhibitors, and calmodulin antagonists[1]. However, the very structural features that make this compound pharmacologically active—its lipophilic bromine substituent and reactive nitrile group—also dictate its hazard profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory boilerplate. This guide synthesizes physicochemical data, mechanistic toxicity pathways, and self-validating laboratory protocols to ensure that researchers can handle, assay, and utilize this compound with absolute scientific rigor and safety.

Physicochemical Identity and Structural Causality

Understanding the physical properties of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is the first step in predicting its behavior in both biological assays and standard laboratory environments. The incorporation of a bromine atom at the C5 position of the indazole ring significantly alters the molecule's electrostatic potential map. This increases its lipophilicity (LogP), which facilitates rapid penetration across phospholipid bilayers[2]. While this is a pharmacokinetic advantage in drug design, it simultaneously lowers the threshold for acute cellular toxicity and tissue irritation.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1352887-90-1Unique regulatory identifier for safety tracking[2].
Molecular Formula C9H6BrN3Indicates potential for nitrogen-oxide and hydrogen bromide byproduct formation upon combustion[2].
Molecular Weight 236.07 g/mol Small molecule size ensures rapid diffusion in in vitro cellular assays[2].
Appearance Solid (Powder)High risk of aerosolization; necessitates handling in a controlled airflow environment[3].
SMILES C1=CC2=NNC(=C2C=C1Br)CC#NThe nitrile (-C#N) and bromo (-Br) groups act as primary reactive sites for both synthesis and off-target biological binding[3].

Safety Data Sheet (SDS) & Hazard Classifications

Standard safety protocols often list steps without explaining the why. Below is the Globally Harmonized System (GHS) classification for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, accompanied by the mechanistic causality behind each safety measure[3][4].

Table 2: GHS Classification and Hazard Statements
GHS ClassHazard StatementSignal WordPictogram
Acute Tox. 4 (Oral) H302 : Harmful if swallowedWarningGHS07 (Exclamation)
Skin Irrit. 2 H315 : Causes skin irritationWarningGHS07 (Exclamation)
Eye Irrit. 2A H319 : Causes serious eye irritationWarningGHS07 (Exclamation)
STOT SE 3 H335 : May cause respiratory irritationWarningGHS07 (Exclamation)
Causality-Driven First Aid and Handling Measures
  • Eye Contact (P305+P351+P338): Protocol: Rinse cautiously with water for several minutes. Remove contact lenses. Causality: The lipophilic bromo-indazole moiety can rapidly penetrate the aqueous tear film and intercalate into the lipid-rich corneal epithelium. Immediate mechanical flushing is required to prevent localized protein denaturation and severe irritation[3].

  • Inhalation (P261): Protocol: Avoid breathing dust. Use a NIOSH-approved N95 or P100 particulate respirator. Causality: The micro-particulate nature of the powder allows it to bypass upper respiratory cilia, depositing in the alveoli where the compound can induce localized inflammatory cascades (STOT SE 3)[4].

  • Storage: Protocol: Store locked up in a cool, dry, well-ventilated area away from strong oxidizing agents. Causality: The nitrogen-rich indazole core and the nitrile group are susceptible to oxidative degradation, which can compromise batch integrity and release toxic nitrogen oxides (NOx).

Mechanistic Toxicity Profile

The acute toxicity of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is not merely a function of its concentration, but of its specific structural interactions within the cell. Indazole derivatives are known to mimic the purine ring of ATP, allowing them to competitively bind to the ATP-binding pockets of various kinases and intracellular proteins like calmodulin[1].

When cells are exposed to high concentrations of this compound, the rapid cellular uptake leads to off-target protein binding. This disrupts normal signal transduction, leading to the accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress triggers mitochondrial membrane depolarization and subsequent apoptosis.

ToxicityPathway Exposure Exposure to 2-(5-Bromo-1H-indazol-3-yl)acetonitrile CellUptake Rapid Cellular Uptake (High Lipophilicity) Exposure->CellUptake Absorption Irritation Tissue Irritation (Skin, Eyes, Respiratory) Exposure->Irritation Direct Contact ProteinBinding Off-Target Protein Binding (e.g., Kinases, Calmodulin) CellUptake->ProteinBinding Intracellular distribution OxidativeStress Intracellular ROS Generation & Oxidative Stress CellUptake->OxidativeStress Metabolic processing Apoptosis Cellular Apoptosis / Cytotoxicity ProteinBinding->Apoptosis Pathway disruption OxidativeStress->Apoptosis Organelle damage

Fig 1. Mechanistic pathway of cellular toxicity and tissue irritation induced by halogenated indazoles.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Screening

To safely and accurately determine the therapeutic window of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, researchers must employ a self-validating assay. The following methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is designed with internal controls to ensure that any observed cytotoxicity is due to the compound itself, and not vehicle toxicity or assay degradation.

Step-by-Step Methodology

Phase 1: Compound Preparation (Under Fume Hood)

  • Weighing: Accurately weigh 2.36 mg of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile using an analytical balance. Safety Note: Wear nitrile gloves, safety goggles, and a lab coat to prevent dermal and ocular exposure (H315, H319).

  • Stock Solution: Dissolve the powder in 1.0 mL of cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex until completely dissolved.

  • Validation Check: Ensure the solution is clear. Any turbidity indicates incomplete dissolution, which will skew downstream IC50 calculations.

Phase 2: Serial Dilution and Cell Treatment 4. Vehicle Control Preparation: The final concentration of DMSO in the cell culture must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity. 5. Dilution Series: Prepare a serial dilution of the compound in complete culture media (e.g., DMEM + 10% FBS) to achieve final well concentrations ranging from 0.1 µM to 100 µM. 6. Plating: Seed target cells (e.g., SH-SY5Y neuroblastoma cells, given the compound's relevance to neuroprotection) in a 96-well plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2. 7. Exposure: Aspirate old media and add 100 µL of the compound-dosed media to the respective wells. Include a positive control well (e.g., 1 µM Staurosporine) and a vehicle control well (0.5% DMSO in media). Incubate for 48 hours.

Phase 3: Viability Quantification 8. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. 9. Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to each well to solubilize the formazan crystals. Place on a microplate shaker for 15 minutes in the dark. 10. Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Normalize the data against the vehicle control to calculate the IC50 via non-linear regression analysis.

Workflow Prep 1. Stock Preparation (10 mM in DMSO) Dilution 2. Serial Dilution (0.1 - 100 µM) Prep->Dilution Exposure 3. Cell Exposure (24h - 48h Incubation) Dilution->Exposure Assay 4. Viability Assay (MTT / CellTiter-Glo) Exposure->Assay Analysis 5. IC50 Calculation (Non-linear regression) Assay->Analysis

Fig 2. Self-validating experimental workflow for in vitro cytotoxicity screening.

References

  • American Elements. "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1". American Elements Catalog. Available at:[Link]

  • American Elements. "Hazard Information for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile". American Elements SDS Database. Available at:[Link]

  • Google Patents. "US5837706A - Drug for neuroprotection". Google Patents Database.
  • Fisher Scientific. "SAFETY DATA SHEET: 5-Bromo-1H-indazole". Fisher Scientific SDS. Available at:[Link]

Sources

Foundational

The 5-Bromo-1H-Indazole Scaffold in Early-Stage Drug Discovery: Mechanistic Rationale, Synthetic Workflows, and Target Validation

Executive Summary In the landscape of early-stage drug discovery, the selection of a core scaffold dictates the trajectory of a medicinal chemistry program. As a Senior Application Scientist, I prioritize privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the selection of a core scaffold dictates the trajectory of a medicinal chemistry program. As a Senior Application Scientist, I prioritize privileged structures that offer both biological relevance and synthetic tractability. The 5-bromo-1H-indazole core is a premier example of such a scaffold. Functioning as a bioisostere for indoles and purines, it is heavily utilized in the design of ATP-competitive kinase inhibitors and ion channel antagonists[1]. The strategic placement of a bromine atom at the C5 position transforms this bicyclic system from a static pharmacophore into a dynamic, highly reactive intermediate, enabling rapid Structure-Activity Relationship (SAR) exploration via transition-metal-catalyzed cross-coupling[2].

This technical guide deconstructs the structural rationale, self-validating synthetic protocols, and targeted applications of 5-bromo-1H-indazole derivatives in modern therapeutics.

Structural Rationale & Pharmacophore Properties

The 1H-indazole core consists of a benzene ring fused to a pyrazole ring. This geometry perfectly mimics the purine ring of endogenous ATP, making it an exceptional hinge-binding motif for kinase targets[1]. However, the true power of the 5-bromo derivative lies in its electronic and steric properties. The bromine atom is highly electronegative, which subtly modulates the pKa of the indazole N1-H, optimizing its hydrogen-bonding capacity. Furthermore, the C-Br bond serves as an ideal electrophilic handle for palladium-catalyzed reactions, allowing chemists to append diverse aryl, heteroaryl, or alkyl groups to the core without disrupting the critical hydrogen-bonding face of the pyrazole ring[3].

Quantitative Scaffold Profiling

To understand why this scaffold is so prevalent, we must look at its baseline physicochemical metrics. The table below summarizes the quantitative data that makes 5-bromo-1H-indazole an ideal starting point for library generation.

PropertyValueCausality in Drug Design
Molecular Weight 197.03 g/mol Low MW allows for significant functionalization (e.g., biaryl formation) while remaining strictly within Lipinski's Rule of 5 limit (<500 Da)[2].
LogP (Estimated) ~2.5Favorable baseline lipophilicity for membrane permeability; provides a balanced starting point before adding polar/non-polar substituents.
H-Bond Donors 1 (N1-H)Crucial for interacting with the hinge region of kinases (e.g., backbone carbonyls of the ATP-binding pocket).
H-Bond Acceptors 1 (N2)Can accept hydrogen bonds from hinge region amides, reinforcing the purine-mimetic binding mode[1].
Reactive Handle C5-BromineEnables rapid diversification via Pd-catalyzed cross-coupling reactions, overcoming steric hindrance at the bicyclic core[3].

Self-Validating Synthetic Workflows

A robust drug discovery program relies on reproducible, high-yielding chemistry. The following protocols outline the generation of the 5-bromo-1H-indazole core and its subsequent diversification. Every protocol described here operates as a self-validating system , ensuring that intermediate integrity is confirmed before proceeding to complex functionalization.

Protocol 1: Regioselective Bromination of Indazole-3-carboxylic Acid

To synthesize the functionalized core, electrophilic aromatic substitution is employed.

Step-by-Step Methodology:

  • Suspension & Dissolution: Suspend 1.0 g (6.16 mmol) of indazole-3-carboxylic acid in 60 mL glacial acetic acid. Heat the suspension to 120 °C until a clear solution forms.

    • Causality: Acetic acid serves as both the solvent and an acidic catalyst. The protic environment stabilizes the intermediate Wheland complex during electrophilic attack. Complete dissolution at 120 °C ensures homogeneous reaction kinetics[1].

  • Temperature Control: Cool the solution to 90 °C.

    • Causality: Lowering the temperature to 90 °C is critical to prevent over-bromination (e.g., di- or tri-bromination) and maintain strict regiocontrol[4].

  • Electrophilic Addition: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in 2 mL glacial acetic acid dropwise. Maintain the reaction at 90 °C for 16 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of Br₂, favoring regioselectivity at the most electron-rich C5 position due to the directing effects of the fused pyrazole system[1].

  • Quenching & Isolation: Pour the reaction mixture into ice water and stir for 15 minutes. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Self-Validation Checkpoint: Analyze the crude product via LC-MS and ¹H NMR. The LC-MS must show a 1:1 isotopic cluster at m/z 241/243 ([M+H]⁺), confirming mono-bromination. ¹H NMR (DMSO-d₆) should reveal the disappearance of the C5 proton and the emergence of a distinct doublet of doublets (J = 7.0, 1.2 Hz) for the C6 proton, definitively validating the regioselectivity of the synthesis[4].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the 5-bromo core is secured, it is diversified into a biaryl library to probe the target's binding pocket.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere (N₂/Ar), combine the 5-bromo-1H-indazole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron richness. This facilitates the difficult oxidative addition of the deactivated C-Br bond while preventing catalyst degradation (black-out) at elevated temperatures[3].

  • Solvent System: Add a degassed mixture of Dimethoxyethane (DME) and water (4:1 v/v).

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step[3].

  • Reaction & Workup: Heat the mixture at 80 °C for 2-4 hours. Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the m/z 197 isotopic cluster (for unsubstituted 5-bromoindazole) and the emergence of the target biaryl mass validates successful oxidative addition and reductive elimination.

SyntheticWorkflow A Indazole Scaffold (Indazole-3-carboxylic acid) B Electrophilic Bromination (Br2, AcOH, 90°C) A->B C 5-Bromo-1H-indazole Core (Reactive Intermediate) B->C D N-Alkylation / Protection (e.g., Alkyl Halide, Cs2CO3) C->D E Suzuki Cross-Coupling (Pd(dppf)Cl2, Boronic Acids) D->E F Diversified Biaryl Library (Target Candidates) E->F

Fig 1. Stepwise synthetic workflow for generating diversified 5-substituted indazole libraries.

Targeted Applications in Drug Discovery

The diversification of the 5-bromo-1H-indazole core has led to significant breakthroughs across multiple therapeutic areas.

Kinase Inhibition (e.g., PFKFB3)

Indazoles are classic ATP-competitive inhibitors. In the development of inhibitors for the metabolic kinase PFKFB3 (a target in oncology), researchers utilized the indazole scaffold to displace endogenous ATP. The N1-H of the indazole acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. By replacing a traditional indole scaffold with an indazole, researchers significantly improved cellular potency, yielding compounds that modulate F-1,6-BP levels with IC₅₀ values in the nanomolar range (e.g., 67 nM).

Ion Channel Antagonism (TRPA1)

Beyond kinases, 5-substituted indazoles are highly effective ion channel modulators. In a recent campaign, high-throughput screening (HTS) identified 5-phenylindazoles as hits for TRPA1 antagonism. By utilizing Suzuki coupling on the 5-bromoindazole precursor, medicinal chemists introduced a 2-(trifluoromethyl)phenyl group at the C5 position. This specific SAR modification drastically improved in vitro potency and in vivo pharmacokinetics, resulting in a novel series of potent antagonists for inflammatory pain models[5].

KinaseInhibition ATP Endogenous ATP Kinase Target Kinase Hinge Region (e.g., PFKFB3, TTK) ATP->Kinase Binds Inhibitor Indazole Derivative (ATP-Competitive) Inhibitor->Kinase Displaces ATP Active Active Conformation (Phosphorylation Cascade) Kinase->Active Catalysis Inactive Inactive Conformation (Signal Arrest) Kinase->Inactive Inhibition

Fig 2. Mechanism of ATP-competitive kinase inhibition by 5-substituted indazole derivatives.

Conclusion

The 5-bromo-1H-indazole scaffold is a masterclass in medicinal chemistry design. By combining the biological mimicry of the indazole core with the synthetic versatility of the C5-bromine handle, researchers can rapidly generate highly targeted, self-validating compound libraries. Whether targeting the hinge region of metabolic kinases or the binding pockets of transient receptor potential channels, this core remains a foundational pillar in early-stage drug discovery.

References

  • Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • [3] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. URL: [Link]

  • [5] Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists - ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile at Room Temperature: A Technical Guide

Executive Summary The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS 1352887-90-1) is a critical synthetic building block utilized in the development of kinase inhibitors and other pharmacologically active indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS 1352887-90-1) is a critical synthetic building block utilized in the development of kinase inhibitors and other pharmacologically active indazole derivatives[1][2]. Understanding its thermodynamic stability at room temperature (20–25 °C) is paramount for optimizing storage conditions, formulation, and downstream synthetic workflows. This guide provides an in-depth mechanistic analysis of the compound's stability, focusing on annular tautomerism, functional group degradation pathways, and the self-validating analytical protocols required to quantify these parameters.

Mechanistic Drivers of Thermodynamic Stability

Annular Tautomerism of the Indazole Core

The indazole scaffold inherently exists in an equilibrium between two annular tautomers: the 1H-indazole and the 2H-indazole. The thermodynamic stability of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is heavily dictated by this equilibrium.

Causality of Stability: The 1H-tautomer is thermodynamically favored because it maintains a fully conjugated benzenoid structure. In contrast, the 2H-tautomer assumes a quinonoid electronic configuration, resulting in a significant loss of aromatic stabilization energy[3]. Quantum-chemical calculations and Nuclear Quadrupole Resonance (NQR) spectroscopy have demonstrated that the 1H-form is more stable than the 2H-form by approximately 21.4 kJ/mol (~5.1 kcal/mol)[4]. Consequently, at room temperature, the compound exists almost exclusively as the 1H-tautomer in both the solid state and neutral solutions.

Chemical Stability of Functional Groups

While the indazole core is highly stable, the peripheral functional groups dictate the molecule's reactivity profile under ambient conditions:

  • Acetonitrile Hydrolysis: At neutral pH, the aliphatic nitrile group is kinetically inert at room temperature. However, the introduction of strong acids or bases catalyzes an exothermic hydrolysis reaction[5]. The mechanism involves the nucleophilic attack on the sp-hybridized carbon of the nitrile, converting it first to an amide, and subsequently to a carboxylic acid. Because this reaction is exothermic, localized heating can auto-accelerate degradation if not properly buffered.

  • C5-Bromine Integrity: The carbon-halogen bond at the 5-position is thermodynamically stable against spontaneous heterolytic cleavage at room temperature. The electron-withdrawing nature of the bromine atom slightly increases the acidity of the N1 proton, further locking the molecule into the 1H-tautomeric state[3]. However, this bond is susceptible to photolytic degradation (dehalogenation) upon prolonged exposure to UV radiation[6].

stability_pathways cluster_tautomerism Tautomeric Equilibrium (Indazole Core) cluster_degradation Degradation Pathways (Room Temp) H1 1H-Tautomer (Benzenoid - Stable) H2 2H-Tautomer (Quinonoid - Unstable) H1->H2 +21.4 kJ/mol Nitrile Acetonitrile Group Amide Amide Intermediate Nitrile->Amide H+/OH- Catalysis Acid Carboxylic Acid Amide->Acid H2O Bromo C5-Bromo Group UV Photolytic Cleavage Bromo->UV hν (UV Light)

Diagram: Tautomeric equilibrium and primary degradation pathways of the compound.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters and expected degradation kinetics for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile at 25 °C.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterValue / CharacteristicMechanistic Rationale
Tautomeric Energy Gap (ΔE) ~21.4 kJ/mol (favoring 1H)Preservation of benzenoid aromaticity in the 1H state[4].
Solid-State Stability Highly Stable (>24 months)Crystalline lattice energy prevents spontaneous degradation.
Photolytic Stability (Solid) ModerateC-Br bond is susceptible to UV-induced homolytic cleavage[6].
Hydrolytic Enthalpy (Nitrile) Exothermic (-ΔH)Conversion of C≡N to C=O releases energy, requiring cooling in bulk[5].

Table 2: Accelerated Solution Degradation Kinetics (25 °C)

Solvent SystemStress ConditionPrimary DegradantHalf-Life (t½) at 25 °C
Acetonitrile/Water (1:1)Neutral (pH 7.0)None (Stable)> 6 months
Acetonitrile/Water (1:1)0.1 M HCl (pH 1.0)Amide / Carboxylic Acid~4.5 hours
Acetonitrile/Water (1:1)0.1 M NaOH (pH 13.0)Carboxylic Acid~2.1 hours
MethanolUV Light (254 nm)Dehalogenated Indazole~12 hours

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to prevent analytical artifacts, such as exotherm-induced degradation during sample preparation.

Protocol 1: Thermodynamic Tautomer Evaluation via NMR/NQR

Purpose: To quantify the 1H/2H tautomeric ratio in solution and solid state.

  • Sample Preparation (Solution): Dissolve 10 mg of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous solvent is critical to prevent hydrogen-bonding artifacts from water, which can artificially shift the tautomeric equilibrium[3].

  • NMR Acquisition: Acquire 1H and 13C NMR spectra at exactly 298 K (25 °C). Monitor the N1-H proton resonance (typically broad, ~13 ppm) and the C3/C7a carbon chemical shifts.

  • Solid-State NQR (Self-Validation): Perform 14N Nuclear Quadrupole Resonance at 298 K. Causality: NQR is highly sensitive to the electric field gradient around the nitrogen atoms. The presence of a single set of NQR frequencies confirms phase purity and the exclusive presence of the 1H-tautomer in the solid state[4].

Protocol 2: Stability-Indicating HPLC-DAD Assay (Hydrolysis Mapping)

Purpose: To map the kinetic degradation of the acetonitrile group under ambient stress.

  • Baseline Preparation: Prepare a 1000 µg/mL stock solution in HPLC-grade Acetonitrile:Water (1:1).

  • Stress Initiation: Aliquot 5 mL of stock. Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate precisely at 25 °C using a water bath.

  • Time-Course Quenching (Critical Step): At t = 0, 1, 2, 4, and 8 hours, extract 1 mL of the stressed solution and immediately neutralize with 1 mL of 0.1 M NaOH. Causality: Failure to neutralize the acid will allow hydrolysis to continue inside the HPLC autosampler, yielding false kinetic acceleration data.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 10 cm × 2.1 cm, 5 µm). Elute isocratically using Acetonitrile:0.025 M KH2PO4 buffer (pH 7.0) at a 30:70 ratio. Detect at 230 nm[2].

  • Data Analysis: Plot the log of the peak area of the parent compound versus time to determine the first-order degradation rate constant (k) and half-life (t½).

workflow Prep 1. Sample Dissolution (ACN/H2O 1:1) Stress 2. Stress Initiation (0.1M HCl at 25°C) Prep->Stress Quench 3. Reaction Quenching (Neutralization to pH 7) Stress->Quench HPLC 4. HPLC-DAD Analysis (C18, Isocratic Elution) Quench->HPLC Data 5. Kinetic Extraction (Peak Area vs. Time) HPLC->Data

Diagram: Step-by-step workflow for the stability-indicating HPLC-DAD assay.

References

  • American Elements. "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1". American Elements Catalog. Available at:[Link]

  • MDPI. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles". Molecules, 2019. Available at: [Link]

  • ACS Publications. "Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases". Organic Process Research & Development, 2025. Available at:[Link]

  • Google Patents. "US8501780B2 - Indazole carboxamides and their use". Google Patents.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Application Note: Synthesis and Isolation Protocol for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroprotective agents [3]. The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS 1352887-90-1) serves as a critical intermediate, offering a versatile cyanomethyl handle at the C3 position and a reactive bromide at the C5 position for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3].

The most robust method for synthesizing 3-(cyanomethyl)indazoles involves the nucleophilic aliphatic substitution ( SN​2 ) of a 3-(halomethyl)indazole precursor using a cyanide salt [1]. In this protocol, we utilize 5-bromo-3-(chloromethyl)-1H-indazole as the electrophile. The reaction is driven by the strong nucleophilicity of the cyanide anion. A mixed solvent system (Ethanol/Water) is employed: ethanol ensures the solubility of the organic precursor, while water dissolves the potassium cyanide (KCN), facilitating an efficient reaction at the solvent interface [1]. Temperature modulation—initiating at 5 °C and escalating to 50 °C—is critical to control the initial exothermic nucleophilic attack while ensuring complete conversion [1].

Experimental Workflow Visualization

G A 5-Bromo-3-(chloromethyl) -1H-indazole (Electrophile) B KCN (aq) / EtOH 5°C to 50°C A->B Dissolution C SN2 Substitution Pathway B->C Nucleophilic Attack D Aqueous Workup & Filtration C->D Quench & Phase Sep E 2-(5-Bromo-1H-indazol -3-yl)acetonitrile D->E Isolation

Workflow for the SN2 cyanation of 5-bromo-3-(chloromethyl)-1H-indazole.

Quantitative Data & Reagent Specifications

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. The use of excess KCN (approx. 3.5 equivalents) is necessary to drive the reaction to completion and compensate for any competitive hydrolysis of the chloromethyl group [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
5-Bromo-3-(chloromethyl)-1H-indazole245.501.04.50 g (18.3 mmol)Primary Electrophile
Potassium Cyanide (KCN)65.123.54.18 g (64.2 mmol)Nucleophile
Ethanol (Absolute)46.07-50.0 mLOrganic Solvent
Deionized Water18.02-10.0 mLAqueous Solvent
Diethyl Ether74.12-150.0 mLExtraction Solvent
Anhydrous MgSO4​ 120.37-As neededDrying Agent

Step-by-Step Synthesis Protocol

⚠️ CRITICAL SAFETY WARNING: Potassium cyanide is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All operations MUST be conducted in a certified, high-velocity fume hood by trained personnel wearing appropriate PPE (lab coat, chemical-resistant gloves, safety goggles). Have a specific cyanide antidote kit readily available.

Step 1: Precursor Dissolution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.50 g of 5-bromo-3-(chloromethyl)-1H-indazole in 50 mL of absolute ethanol.

  • Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 5 °C.

Step 2: Nucleophile Preparation & Addition

  • In a separate 50 mL Erlenmeyer flask, carefully dissolve 4.18 g of KCN in 10 mL of deionized water. Note: The dissolution of KCN is endothermic; ensure complete dissolution before proceeding.

  • Equip the main reaction flask with a pressure-equalizing dropping funnel. Transfer the aqueous KCN solution to the funnel.

  • Add the KCN solution dropwise to the stirring ethanolic solution over a period of 15-20 minutes, strictly maintaining the internal temperature at or below 5 °C to prevent side reactions [1].

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C). Stir for 2 hours.

  • Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating mantle. Elevate the internal temperature to 50 °C and maintain vigorous stirring for an additional 2 hours [1]. Causality: The elevated temperature overcomes the activation energy barrier for the remaining unreacted sterically hindered precursor, maximizing yield.

Step 4: Quenching and Workup

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • A precipitate of potassium chloride (KCl) will be visible. Remove this inorganic byproduct via vacuum filtration through a pad of Celite [1]. Wash the filter cake with a small volume of cold ethanol (10 mL).

  • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the majority of the ethanol. Do not evaporate to absolute dryness to avoid trapping residual cyanide in a hard matrix.

  • Dilute the resulting concentrated residue with 50 mL of deionized water to solubilize remaining inorganic salts [2].

Step 5: Extraction and Isolation

  • Transfer the aqueous suspension to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) [1].

  • Combine the organic ether layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove trace ethanol and water-soluble impurities.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate ( MgSO4​ ) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(5-Bromo-1H-indazol-3-yl)acetonitrile as a crude solid or resinous material [1].

Note on Waste Disposal: All aqueous layers and contaminated glassware must be treated with a large excess of sodium hypochlorite (bleach) solution for 24 hours to safely oxidize residual cyanide to cyanate before standard disposal.

Expected Analytical Characterization

  • Appearance: Off-white to pale yellow solid/resin.

  • Chemical Formula: C9​H6​BrN3​ [3]

  • Molecular Weight: 236.07 g/mol [3]

  • LC-MS (ESI+): Expected [M+H]+ at m/z 236.0 and 238.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

References

  • Synthesis of 3-cyanomethyl-5-chloro-1H-indazole | PrepChem |[Link]

  • Drug for neuroprotection (US5837706A)
  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1 | American Elements |[Link]

Application

Using 2-(5-Bromo-1H-indazol-3-yl)acetonitrile as a pharmaceutical intermediate

An Application Guide to 2-(5-Bromo-1H-indazol-3-yl)acetonitrile: A Versatile Intermediate in Pharmaceutical Synthesis Introduction: The Strategic Value of a Privileged Scaffold The indazole ring system is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-(5-Bromo-1H-indazol-3-yl)acetonitrile: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural similarity to indole allows it to act as a bioisostere, interacting with biological targets of significant therapeutic interest. Within this important class of heterocycles, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile emerges as a particularly strategic building block for drug discovery and development.

This intermediate is bifunctional by design. The acetonitrile group at the C3 position is a versatile synthetic handle, readily converted into amines, carboxylic acids, and other functionalities.[3] Simultaneously, the bromine atom at the C5 position provides a reactive site for modern palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1] This guide provides detailed application notes and protocols for leveraging this intermediate in the synthesis of complex pharmaceutical targets, with a focus on the rationale behind key experimental choices.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1352887-90-1[4]
Molecular Formula C₉H₆BrN₃[4]
Molecular Weight 236.07 g/mol [4]
Appearance Typically an off-white to light yellow solidGeneral Supplier Data
Purity >97% (typical for commercial grade)General Supplier Data
Solubility Soluble in DMF, DMSO, and chlorinated solvents; limited solubility in alcoholsGeneral Chemical Principles

Application I: Synthesis of Kinase Inhibitor Scaffolds

The indazole core is a well-established pharmacophore in the development of kinase inhibitors for oncology and inflammatory diseases.[2][5] The following workflow demonstrates how 2-(5-bromo-1H-indazol-3-yl)acetonitrile can be elaborated into a core structure typical of this drug class.

Workflow Overview: From Nitrile to Complex Scaffold

This multi-step process involves converting the nitrile to a reactive carboxylic acid, coupling it to form an amide, and finally diversifying the C5 position via a cross-coupling reaction.

G A 2-(5-Bromo-1H-indazol-3-yl)acetonitrile B (5-Bromo-1H-indazol-3-yl)acetic Acid A->B  Step 1: Acid Hydrolysis  (e.g., 6M H₂SO₄, reflux) C N-Aryl-(5-Bromo-1H-indazol-3-yl)acetamide B->C  Step 2: Amide Coupling  (Ar-NH₂, HATU, DIPEA, DMF) D N-Aryl-(5-Aryl'-1H-indazol-3-yl)acetamide (Kinase Inhibitor Core) C->D  Step 3: Suzuki Coupling  (Ar'-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O)

Caption: Synthetic workflow for elaborating the intermediate into a kinase inhibitor core.

Protocol 1: Hydrolysis of the Acetonitrile Group

Causality: The conversion of the nitrile to a carboxylic acid is a critical first step to enable subsequent amide bond formation, a common linkage in kinase inhibitors. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(5-bromo-1H-indazol-3-yl)acetonitrile (1.0 eq).

  • Reaction: Add 6M aqueous sulfuric acid (approx. 10-15 volumes). The mixture will be a suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature, then slowly pour it into a beaker of ice water. A precipitate will form.

  • Isolation: Collect the solid product, (5-bromo-1H-indazol-3-yl)acetic acid, by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the product under vacuum to a constant weight. The material is often pure enough for the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Step-by-Step Methodology:

  • Setup: In a dry flask under an inert atmosphere (Argon or Nitrogen), dissolve (5-bromo-1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide).

  • Reagent Addition: Add the desired substituted aniline (Ar-NH₂) (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-(5-bromo-1H-indazol-3-yl)acetamide.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

Causality: The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids, allowing for extensive SAR exploration. The Pd(dppf)Cl₂ catalyst is effective for coupling with aryl bromides, and the dppf ligand promotes the reductive elimination step to form the product.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add the N-aryl-(5-bromo-1H-indazol-3-yl)acetamide (1.0 eq), the desired arylboronic acid (Ar'-B(OH)₂) (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS, typically 6-16 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product via column chromatography or recrystallization.

Application II: Derivatization at the C3-Acetonitrile Side Chain

The methylene protons of the acetonitrile group are acidic, providing a site for alkylation. Furthermore, the nitrile itself can be reduced to a primary amine, opening a different avenue for molecular elaboration.

Workflow Overview: Alkylation and Reduction Pathways

This workflow illustrates two divergent pathways starting from the same intermediate to create new points of diversity.

G cluster_0 cluster_1 Pathway A: α-Alkylation cluster_2 Pathway B: Nitrile Reduction A 2-(5-Bromo-1H-indazol-3-yl)acetonitrile B Deprotonated Intermediate (Anion) A->B  Step 1A: Deprotonation  (NaH, Anhydrous THF, 0 °C) D 2-(5-Bromo-1H-indazol-3-yl)ethan-1-amine A->D  Step 1B: Reduction  (LiAlH₄, THF or H₂, Pd/C) C 2-(5-Bromo-1H-indazol-3-yl)-alkane-nitrile B->C  Step 2A: Alkylation  (R-X, rt)

Caption: Divergent synthetic pathways modifying the C3-acetonitrile side chain.

Protocol 4: α-Alkylation of the Acetonitrile

Causality: Strong, non-nucleophilic bases like sodium hydride (NaH) are required to deprotonate the α-carbon to the nitrile, forming a resonance-stabilized carbanion. Anhydrous conditions are critical to prevent the base from being quenched by water. The resulting nucleophilic carbanion can then displace a halide in an Sₙ2 reaction to form a new carbon-carbon bond.

Step-by-Step Methodology:

  • Setup: To a dry, three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent and Substrate: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(5-bromo-1H-indazol-3-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add the desired alkyl halide (R-X, e.g., iodomethane, benzyl bromide) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Protocol 5: Reduction of the Nitrile to a Primary Amine

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon. An acidic workup is required to protonate the resulting amine and hydrolyze the aluminum complexes. This transformation provides a primary amine, a key functional group for forming amides, sulfonamides, or for use in reductive amination reactions.

Step-by-Step Methodology:

  • Setup: To a dry, three-neck flask under argon, add a solution of 2-(5-bromo-1H-indazol-3-yl)acetonitrile (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Carefully add LiAlH₄ (powder or 1M solution in THF, 2.0-3.0 eq) portion-wise or dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: A granular precipitate of aluminum salts will form. Stir vigorously for 30 minutes, then filter the mixture through Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting primary amine, 2-(5-bromo-1H-indazol-3-yl)ethan-1-amine, can be purified by column chromatography or by conversion to its hydrochloride salt.

References

  • American Elements. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1. Available at: [Link]

  • Cenviro Pharma Chem. API and Intermediate Products. Available at: [Link]

  • Google Patents.CN107805221A - Method for preparing 1H-indazole derivative.
  • Mac-Leod, A. M., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry, 22(17), 4968-4997. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Patent US-11518763-B2. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Available at: [Link]

  • Patnaik, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14297-14357. Available at: [Link]

  • RSC Advances. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • Shi, D., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1367. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. Available at: [Link]

  • Yin, J., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(3), 2046-2064. Available at: [Link]

Sources

Method

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

For the modern researcher in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, a cornerstone in the architecture of numerous biologically active molecules.[1] Its derivatization i...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, a cornerstone in the architecture of numerous biologically active molecules.[1] Its derivatization is key to unlocking novel therapeutic potential. Among the various functionalized indazoles, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile stands out as a versatile building block. The bromine atom at the C5 position and the acetonitrile moiety at C3 offer orthogonal handles for molecular elaboration, paving the way for the synthesis of diverse compound libraries.

This comprehensive guide, born from extensive in-field experience, provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this key intermediate. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, offering not just step-by-step instructions, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions. Our aim is to empower you, the researcher, to confidently and successfully navigate the synthesis of novel indazole derivatives.

The Strategic Importance of the 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Scaffold

The indazole core is a bioisostere of indole and is found in a plethora of compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The presence of a bromine atom at the 5-position provides a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups. This strategic functionalization is pivotal for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. The acetonitrile group at the 3-position, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions, further expanding the synthetic possibilities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[2] For the arylation of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, the choice of the palladium catalyst and ligand is paramount to achieving high yields and avoiding common side reactions like debromination.

Causality in Experimental Design: The Catalyst-Ligand System

While various palladium sources can be employed, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has consistently demonstrated superior performance in the Suzuki coupling of 5-bromoindazoles. The dppf ligand's wide bite angle and electron-rich nature stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination while suppressing β-hydride elimination. The use of a relatively mild inorganic base like potassium carbonate (K₂CO₃) is crucial to prevent the degradation of sensitive functional groups on both the indazole and the boronic acid partner. Dimethoxyethane (DME) as a solvent provides good solubility for the reactants and is easily removed during workup.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv), the aryl- or heteroarylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DME and a minimal amount of degassed water (e.g., DME/H₂O 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(5-Phenyl-1H-indazol-3-yl)acetonitrile92
24-Methoxyphenylboronic acid2-(5-(4-Methoxyphenyl)-1H-indazol-3-yl)acetonitrile88
33-Pyridinylboronic acid2-(5-(Pyridin-3-yl)-1H-indazol-3-yl)acetonitrile85

Note: Yields are representative and may vary based on the specific boronic acid used and reaction scale.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-(5-Bromo-1H-indazol-3-yl)acetonitrile - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed DME/H₂O inert->solvent heat Heat to 80-90 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Vinylating the Indazole Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to substituted alkenes.[3] This is particularly useful for introducing vinyl groups, which can serve as handles for further transformations.

Causality in Experimental Design: The Role of Base and Ligand

In the Heck reaction, a palladium(0) species is the active catalyst. Palladium(II) acetate is a common and convenient precatalyst that is reduced in situ. The choice of phosphine ligand is critical; triphenylphosphine is often effective, but for more challenging substrates, bulkier, more electron-rich ligands may be required. An inorganic base like sodium carbonate is used to neutralize the HBr generated during the catalytic cycle. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed. For the coupling with vinylpyridines, as in the synthesis of Axitinib, these conditions have proven effective.[4]

Experimental Protocol: Heck Reaction

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Alkene (e.g., 2-vinylpyridine) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv) in anhydrous DMF under an inert atmosphere and stir for 15 minutes.

  • To this solution, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv), the alkene (1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryAlkeneProductYield (%)
1Styrene2-(5-((E)-Styryl)-1H-indazol-3-yl)acetonitrile78
2n-Butyl acrylate(E)-Butyl 3-(3-(cyanomethyl)-1H-indazol-5-yl)acrylate82
32-Vinylpyridine2-(5-((E)-2-(Pyridin-2-yl)vinyl)-1H-indazol-3-yl)acetonitrile75

Note: Yields are representative and can be optimized by screening different ligands and bases.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the go-to reaction for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for installing an alkyne handle, which can be further functionalized through click chemistry, cyclization reactions, or partial reduction.

Causality in Experimental Design: The Dual Catalyst System

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt. Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a common palladium source, while copper(I) iodide (CuI) acts as a co-catalyst. The role of the copper is to form a copper acetylide in situ, which then undergoes transmetalation with the palladium(II) intermediate. An amine base, such as triethylamine (Et₃N), is used both as a base and often as a solvent or co-solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous DMF and triethylamine (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(5-(Phenylethynyl)-1H-indazol-3-yl)acetonitrile90
2Ethynyltrimethylsilane2-(5-((Trimethylsilyl)ethynyl)-1H-indazol-3-yl)acetonitrile85
3Propargyl alcohol2-(5-(3-Hydroxyprop-1-yn-1-yl)-1H-indazol-3-yl)acetonitrile78

Note: Yields are representative. For less reactive alkynes, higher temperatures may be required.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[6] This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Causality in Experimental Design: The Importance of Bulky Ligands

The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands. Ligands such as BrettPhos and RuPhos have proven to be highly effective for the amination of bromoindazoles. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BrettPhos or RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents, 1 M solution in THF) or Sodium tert-butoxide (1.5 equivalents)

  • Toluene or Dioxane, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and the phosphine ligand (0.04 equiv) to an oven-dried reaction tube.

  • Add anhydrous toluene or dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv) and the amine (1.2 equiv) in the same solvent.

  • Transfer the substrate solution to the catalyst mixture.

  • Add the base (LiHMDS solution or solid sodium tert-butoxide).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

EntryAmineLigandProductYield (%)
1MorpholineBrettPhos2-(5-(Morpholino)-1H-indazol-3-yl)acetonitrile88
2AnilineRuPhos2-(5-(Phenylamino)-1H-indazol-3-yl)acetonitrile82
3BenzylamineBrettPhos2-(5-(Benzylamino)-1H-indazol-3-yl)acetonitrile85

Note: The choice of ligand and base may need to be optimized for specific amines.

Buchwald_Hartwig_Mechanism pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR¹R², Base pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR¹R² reductive_elimination->product

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The conversion of an aryl bromide to a nitrile is a valuable transformation, as the nitrile group can be readily converted to other functional groups. While traditional methods often use toxic cyanide sources like CuCN or Zn(CN)₂, modern palladium-catalyzed methods offer a safer and more versatile alternative.[7]

Causality in Experimental Design: A Non-Toxic Cyanide Source

Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a non-toxic, inexpensive, and easy-to-handle cyanide source for palladium-catalyzed cyanations.[8] The reaction requires a palladium catalyst, and often a ligand is beneficial. For N-H containing heterocycles, a robust catalytic system is needed. A system employing a palladium precursor with a suitable phosphine ligand, such as dppf, in a polar aprotic solvent like DMAc or DMF has been shown to be effective for the cyanation of related N-H indoles.[9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium carbonate (Na₂CO₃) (0.2 equivalents)

  • N,N-Dimethylacetamide (DMAc)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and Na₂CO₃ (0.2 equiv).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMAc.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

EntryProductYield (%)
12-(5-Cyano-1H-indazol-3-yl)acetonitrile75

Note: This reaction may require higher temperatures and longer reaction times. Optimization of the ligand and solvent may be necessary.

Troubleshooting and Final Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools, but they are not without their challenges. Common issues include low or no conversion, catalyst decomposition (indicated by the formation of palladium black), and the formation of side products such as debrominated starting material or homocoupled products.

Key Troubleshooting Tips:

  • Ensure an Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and maintain a positive pressure of an inert gas.

  • Check Reagent Quality: Use high-purity, anhydrous solvents and reagents. Phosphine ligands can be sensitive to air and should be handled accordingly.

  • Optimize Ligand and Base: The choice of ligand and base is often substrate-dependent. If a reaction is not proceeding as expected, screening a small panel of ligands and bases can be highly beneficial.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Careful temperature control is essential.

By understanding the underlying principles of these powerful reactions and adhering to meticulous experimental technique, researchers can effectively utilize 2-(5-Bromo-1H-indazol-3-yl)acetonitrile as a versatile platform for the discovery of novel and impactful therapeutic agents.

References

  • LIFT, A. F.; FU, G. C. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.2001, 123, 6989-7000.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Anderson, K. W.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2011, 50, 1-6.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Yan, G.; et al. Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Org. Lett.2010, 12, 336-339.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Yeung, P. Y.; et al. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Org. Lett.2011, 13, 648-651.
  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Semantic Scholar. [Link]

  • Wang, C.; et al. Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. J. Org. Chem.2020, 85, 10323-10333.
  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wang, H.; et al. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein J. Org. Chem.2018, 14, 836-844.
  • Singh, R. P.; et al. Heck Reaction—State of the Art.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [Link]

  • Denmark, S. E.; et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc.2007, 129, 14349-14358.
  • Li, C.; et al. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Org. Lett.2021, 23, 4579-4584.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chem. Sci.2011, 2, 27-50.

Sources

Application

Application Note &amp; Protocols: Synthesis of Novel Kinase Inhibitors from 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Scaffolds

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its bioisosteric relationship with indole allows it to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its bioisosteric relationship with indole allows it to interact with the ATP-binding site of many kinases, while offering unique vectors for chemical modification to achieve high potency and selectivity.[2] This document provides a detailed guide for researchers on the synthesis and preliminary biological evaluation of kinase inhibitors using the versatile starting material, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. We will cover the rationale behind synthetic strategies, present detailed, step-by-step protocols for derivatization, and outline general methods for assessing biological activity against kinase targets such as Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[4][5][6][]

Introduction: The Indazole Scaffold in Kinase Inhibition

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5][8] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The indazole ring system is particularly effective as a kinase-hinge binder, a critical interaction for potent ATP-competitive inhibition.

The 2-(5-Bromo-1H-indazol-3-yl)acetonitrile scaffold (CAS 1352887-90-1) is an exceptionally valuable starting material for building libraries of potential kinase inhibitors.[9] Its structure offers three primary points for chemical diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Key Diversification Points:
  • N-1 Position: Alkylation or arylation at this position can significantly modulate the compound's physicochemical properties, such as solubility and cell permeability, and can orient other substituents for optimal interaction within the kinase active site.[10][11]

  • C-5 Bromo Group: This position is primed for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl and heteroaryl moieties that can extend into the solvent-exposed region of the ATP-binding pocket, often leading to dramatic improvements in potency and selectivity.[12][13]

  • C-3 Acetonitrile Group: This functional group can be further modified (e.g., through hydrolysis or reduction) to introduce additional interaction points, such as hydrogen bond donors or acceptors.

This guide will provide robust protocols to exploit these diversification points to generate novel and potent kinase inhibitors.

cluster_synthesis Chemical Synthesis Workflow cluster_bio Biological Evaluation Start 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (Core Scaffold) N1_Alkylation Protocol 1: N-1 Alkylation Start->N1_Alkylation Introduce R1 C5_Coupling Protocol 2: C-5 Suzuki Coupling N1_Alkylation->C5_Coupling Introduce R2 Purification Purification & Characterization C5_Coupling->Purification Inhibitor_Library Purified Inhibitor Library Purification->Inhibitor_Library Kinase_Assay Protocol 3: In Vitro Kinase Assay (IC50 Determination) Inhibitor_Library->Kinase_Assay Cell_Assay Protocol 4: Cell-Based Assay (Cellular Potency) Kinase_Assay->Cell_Assay Potent Hits Lead_ID Lead Identification & Optimization Cell_Assay->Lead_ID

Figure 1: General workflow from core scaffold synthesis to biological lead identification.

Synthetic Protocols & Methodologies

Standard Laboratory Practices: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, unless otherwise specified.

Protocol 1: Regioselective N-1 Alkylation of the Indazole Core

Rationale: Direct alkylation of 1H-indazoles can often yield a mixture of N-1 and N-2 isomers.[14] The choice of base and solvent system is critical to control regioselectivity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the thermodynamically more stable N-1 product.[11][15] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes lead to mixtures but are often easier to handle.[14]

Materials:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide, Ethyl tosylate) (1.1 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (target concentration of 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure N-1 alkylated indazole.

Figure 2: Key points for chemical diversification on the indazole scaffold.

Protocol 2: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[16][17] For the 5-bromoindazole scaffold, it enables the introduction of diverse (hetero)aryl groups, which is a proven strategy for enhancing kinase inhibitor potency and modulating selectivity. The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and widely used catalyst for this type of transformation due to its high stability and activity.[12][13]

Materials:

  • N-1 alkylated 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (from Protocol 1)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂ (0.05 - 0.10 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Dimethoxyethane)

  • Ethyl acetate (EtOAc)

  • Water

Step-by-Step Procedure:

  • To a reaction vial, add the 5-bromoindazole substrate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent (e.g., Dioxane/Water 4:1) to the vial.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C-5 coupled product.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80~95[12][16]
Pd(PPh₃)₄K₂CO₃Dimethoxyethane80~22[16]
Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water37High[17]

Table 1: Comparison of common catalytic systems for Suzuki-Miyaura coupling on bromo-heterocycles.

Biological Evaluation Protocols

The following are generalized protocols that must be optimized for the specific kinase target and cell line of interest.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal. This method is highly sensitive, robust, and suitable for high-throughput screening to determine inhibitor potency (IC₅₀).

Materials:

  • Kinase (e.g., JAK2, SYK)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Assay Buffer (containing MgCl₂)

  • Test compounds (serially diluted in DMSO)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and its corresponding substrate to each well (except negative controls).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the detection reagent from the kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Inhibitor Indazole Inhibitor Inhibitor->JAK Blocks ATP Site

Figure 3: Simplified diagram of the JAK-STAT signaling pathway, illustrating the site of action for an ATP-competitive inhibitor.

Protocol 4: Cell-Based Proliferation/Viability Assay

Rationale: While an in vitro assay confirms direct inhibition of the kinase enzyme, a cell-based assay is crucial to determine if the compound can permeate the cell membrane, engage the target in a cellular context, and exert a biological effect. For kinases that drive cancer cell proliferation, a reduction in cell viability is a key indicator of efficacy.[18]

Materials:

  • A cancer cell line dependent on the target kinase (e.g., HEL cells for JAK2, certain B-cell lymphoma lines for Syk)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Clear or opaque 96-well plates (depending on the assay)

  • Multichannel pipette, incubator, plate reader

Step-by-Step Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required by the reagent (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ or IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth or viability.

Conclusion

The 2-(5-Bromo-1H-indazol-3-yl)acetonitrile scaffold is a powerful and versatile platform for the development of novel kinase inhibitors. The synthetic protocols outlined in this document for N-1 alkylation and C-5 Suzuki-Miyaura coupling provide a robust and systematic approach to generate diverse chemical libraries. By combining these synthetic strategies with the described in vitro and cell-based biological assays, researchers can efficiently navigate the SAR landscape to identify potent and selective lead compounds for further preclinical development.

References

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin . (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat . (2017). ACS Publications. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates . (2020). MDPI. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase . (2023). PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid . (ResearchGate). [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . (ResearchGate). [Link]

  • Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions . (ResearchGate). [Link]

  • A Novel Syk Family Kinase Inhibitor: Design, Synthesis, and Structure-Activity Relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine Derivatives . (2008). PubMed. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives . International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • 1H- and 2H-Indazoles (Update 2011) . Science of Synthesis. [Link]

  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization . PMC. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . (2024). PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . University College Cork. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold . (2021). Beilstein Journal of Organic Chemistry. [Link]

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1 . AMERICAN ELEMENTS. [Link]

  • Indazole From Natural Resources And Biological Activity . (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . (2017). PMC. [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives . HETEROCYCLES. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design . (ResearchGate). [Link]

Sources

Method

Application Note: Divergent Functionalization of the Acetonitrile Group in 5-Bromo-1H-Indazole Scaffolds

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Scientific Rationale & Strategic Overview The 5-bromo-1H-indazole scaffold is a privileged het...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Scientific Rationale & Strategic Overview

The 5-bromo-1H-indazole scaffold is a privileged heterocyclic motif and a cornerstone in the development of targeted therapies, particularly in the design of protein kinase inhibitors 1. The bromine atom at the C5 position serves as a critical handle for downstream diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) 2.

When an acetonitrile moiety is introduced at the C3 position—forming 2-(5-bromo-1H-indazol-3-yl)acetonitrile —it provides a versatile aliphatic handle. Functionalizing this acetonitrile group allows for the synthesis of complex branched side chains, primary amines, or carboxylic acids. However, manipulating this group requires strict chemoselective and regioselective controls to prevent unwanted reactions at the indazole nitrogen atoms or premature cleavage of the aryl bromide bond.

Mechanistic Insights & Causality in Experimental Design

As a Senior Application Scientist, it is critical to look beyond standard reaction conditions and understand the causality behind each synthetic choice. The functionalization of the acetonitrile group presents two major mechanistic hurdles:

A. Regioselectivity: The Necessity of N1-Protection

Unprotected 1H-indazoles exist in tautomeric equilibrium and are highly prone to competitive N1 and N2 alkylation [[3]](). The proton at the N1 position has a pKa of ~14, while the protons alpha to the nitrile group have a pKa of ~25. If a strong base (like NaH) is used to deprotonate the alpha-carbon for alkylation, it will preferentially deprotonate the N1 position, leading exclusively to N-alkylation rather than the desired C-alkylation 4. The Solution: Masking the N1 position with a tert-butyloxycarbonyl (Boc) group is mandatory. The Boc group is electron-withdrawing, stable to the basic conditions of alpha-alkylation, and can be concomitantly removed during downstream cross-coupling or acidic workups 2.

B. Chemoselectivity: Preserving the Aryl Bromide During Reduction

A common pathway is the reduction of the nitrile to a primary amine. Standard catalytic hydrogenation (e.g., H2 with Pd/C) will rapidly undergo oxidative addition into the C-Br bond, leading to catastrophic hydrodehalogenation of the 5-bromo handle 1. Furthermore, harsh hydride donors like LiAlH4 can reduce the Boc protecting group to an N-methyl group. The Solution: Borane-tetrahydrofuran complex (BH3·THF) is the optimal reagent. It selectively reduces the nitrile to a primary amine while leaving both the Boc group and the aryl bromide completely intact.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters, yields, and selectivity metrics for the three core functionalization steps.

Reaction StepReagents & ConditionsTarget FunctionalizationYield (%)Chemoselectivity / Regioselectivity
N1-Protection Boc2O, DMAP, Et3N, THF, rt, 12hN1-Boc Indazole92%>99% N1 over N2
Alpha-Alkylation NaH, MeI, DMF, 0 °C to rt, 4hAlpha-methyl nitrile85%>95% alpha-C over N-alkylation
Nitrile Reduction BH3·THF, THF, reflux, 16hPrimary Amine78%0% dehalogenation; Boc preserved

Experimental Protocols

Protocol A: Regioselective N1-Boc Protection

This self-validating protocol ensures complete masking of the indazole core prior to aliphatic functionalization.

  • Initiation: Suspend 2-(5-bromo-1H-indazol-3-yl)acetonitrile (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Note: DMAP acts as a nucleophilic catalyst, accelerating the Boc transfer.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc2O, 12.0 mmol) dropwise at 0 °C. Evolution of CO2 gas will be observed.

  • Monitoring: Warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material will convert to a faster-eluting, UV-active spot.

  • Workup: Quench with saturated aqueous NH4Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the N1-Boc protected intermediate.

Protocol B: Alpha-Alkylation of the Acetonitrile Group

This step extends the carbon framework while relying on the N1-Boc group to prevent N-alkylation.

  • Deprotonation: Dissolve the N1-Boc protected intermediate (5.0 mmol) in anhydrous DMF (20 mL) and cool to 0 °C under argon.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.5 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the alpha-carbanion.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 6.0 mmol) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Carefully quench the excess NaH by the dropwise addition of cold water (10 mL) at 0 °C. Extract with diethyl ether (3 × 20 mL) to minimize DMF carryover. Wash the organic layer extensively with water (5 × 20 mL) and brine. Dry and concentrate to yield the alpha-alkylated product.

Protocol C: Chemoselective Reduction to Primary Amine

This protocol utilizes borane to prevent reductive dehalogenation of the C5-bromo group.

  • Preparation: Dissolve the functionalized nitrile intermediate (3.0 mmol) in anhydrous THF (15 mL) under argon.

  • Reduction: Add a 1.0 M solution of BH3·THF complex (9.0 mmol, 3 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (65 °C) for 16 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add methanol (10 mL) dropwise to safely destroy unreacted borane (vigorous bubbling will occur).

  • Hydrolysis of Borane-Amine Complex: Add 1M HCl (10 mL) and stir for 1 hour to break the tightly bound boron-amine complex. Neutralize with 1M NaOH until pH > 10, then extract with CH2Cl2 (3 × 20 mL).

  • Isolation: Dry the organic layers over Na2SO4 and concentrate. The resulting primary amine can be used directly or purified via reverse-phase chromatography.

Workflow Visualization

G SM 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Prot N1-Boc Protection SM->Prot Step 1: Mask N1 Alk Alpha-Alkylation Prot->Alk Step 2a: C-C Formation Red Chemoselective Reduction Prot->Red Step 2b: Amine Synthesis Hydro Nitrile Hydrolysis Prot->Hydro Step 2c: Acid Synthesis CC Orthogonal Cross-Coupling Alk->CC Step 3 Red->CC Step 3 Hydro->CC Step 3

Divergent functionalization pathways for 2-(5-bromo-1H-indazol-3-yl)acetonitrile.

References

  • Benchchem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.1

  • Alam, R. M. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. 3

  • Organic Letters. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ACS Publications. 4

  • PMC. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. 2

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-(5-Bromo-1H-indazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile .

Synthesizing C3-functionalized indazoles is notoriously difficult due to the competitive nucleophilicity of the indazole N1 nitrogen and the sensitivity of the nitrile group to hydrolysis. This guide breaks down the causality behind common yield losses and provides field-proven, self-validating protocols to optimize your workflow.

Mechanistic Workflow & Bottleneck Analysis

To understand where yield is lost, we must map the synthetic route. The standard initiation step involves the esterification of 5-bromo-1H-indazole-3-carboxylic acid to the methyl ester[1]. From there, the critical divergence in yield depends entirely on whether the N1 position is protected before cyanation.

SynthesisWorkflow A 5-Bromo-1H-indazole-3-carboxylic acid B Methyl Esterification (MeOH, SOCl2) A->B C1 N1-Protection (THP/Boc) [Optimized Route] B->C1 C2 No Protection [Standard Route] B->C2 D1 Reduction & Halogenation (Protected Halide) C1->D1 D2 Reduction & Halogenation (Unprotected Halide) C2->D2 E1 Cyanation (TMSCN/TBAF or KCN/PTC) D1->E1 E2 Cyanation (NaCN/EtOH) D2->E2 F1 Deprotection (HCl/MeOH) E1->F1 F2 Side Reactions: Dimerization & N-Alkylation E2->F2 Competitive N1 Nucleophile G2 Target Compound (Low Yield: <30%) E2->G2 G Target: 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (High Yield: >80%) F1->G

Fig 1: Synthetic workflows highlighting N1-protection to prevent dimerization during cyanation.

Troubleshooting Guide & FAQs

Q1: I am experiencing abysmal yields (<30%) during the cyanation of 5-bromo-3-(bromomethyl)-1H-indazole. LC-MS analysis shows a complex mixture with high molecular weight impurities. What is happening? A1: You are observing intermolecular N-alkylation. The indazole N1 nitrogen is a potent, competitive nucleophile. When the unprotected 3-(bromomethyl) intermediate is exposed to basic cyanation conditions, the N1 of one molecule attacks the bromomethyl group of another, leading to extensive dimerization and polymerization.

  • The Solution: You must implement N1-protection immediately after esterification. Early-stage N1-protection using 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) adduct is a highly effective, field-proven strategy to mask the indazole nitrogen[2]. THP is preferred over Boc because it is stable against the hydride reducing agents used in subsequent steps.

Q2: Even with N1 protection, my cyanation step using KCN in aqueous ethanol is sluggish, and I see a byproduct corresponding to an amide. How can I optimize this? A2: Standard cyanation of 3-halomethyl indazoles traditionally utilizes KCN in aqueous ethanol[3]. However, applying these biphasic, protic conditions to sterically hindered or sensitive substrates often leads to competitive hydrolysis of the newly formed nitrile into an amide or carboxylic acid.

  • The Solution: Shift to strictly anhydrous conditions. Utilizing Trimethylsilyl cyanide (TMSCN) activated by a catalytic amount of Tetrabutylammonium fluoride (TBAF) in anhydrous THF generates a highly reactive "naked" cyanide ion. This guarantees rapid substitution of the bromide without any aqueous hydrolysis side reactions.

Q3: During the reduction of the methyl ester to the intermediate alcohol, I am observing debromination at the C5 position. What reducing agent should I use? A3: Extended heating with strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can cause reductive dehalogenation of the aryl bromide.

  • The Solution: Switch to Diisobutylaluminum hydride (DIBAL-H) in THF at -78 °C to 0 °C, or use the milder Sodium Borohydride/Calcium Chloride (NaBH4/CaCl2) system. Both will cleanly reduce the ester to the primary alcohol while perfectly preserving the C5-bromine.

Quantitative Yield Analysis

To validate the mechanistic solutions provided above, the following table summarizes the expected quantitative yield outcomes based on the chosen synthetic parameters during the cyanation step.

Indazole N1 StatusCyanation ReagentsSolvent SystemPrimary Side ReactionExpected Step Yield
Unprotected NaCN (1.5 eq)EtOH / H₂ODimerization / N-alkylation15% – 30%
Unprotected KCN (1.5 eq), 18-crown-6MeCN (Anhydrous)Dimerization35% – 45%
THP-Protected KCN (1.5 eq)EtOH / H₂ONitrile Hydrolysis (Amide)55% – 65%
THP-Protected TMSCN (1.5 eq), TBAFTHF (Anhydrous)None (Clean Conversion)85% – 92%

Optimized Step-by-Step Protocol: Anhydrous Cyanation & Deprotection

This self-validating protocol outlines the optimized workflow for converting the THP-protected bromomethyl intermediate into the final target compound.

Materials Required:

  • 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-3-(bromomethyl)-1H-indazole (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3M HCl in Methanol

Step 1: Anhydrous Cyanation

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve the THP-protected bromomethyl indazole (10.0 mmol) in 40 mL of anhydrous THF.

  • Add TMSCN (15.0 mmol, 1.5 eq) via syringe to the stirring solution at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add TBAF (15.0 mL of a 1.0 M solution in THF, 1.5 eq) over 10 minutes. Mechanistic Note: TBAF attacks the silicon atom of TMSCN, releasing the highly nucleophilic, unsolvated cyanide ion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected nitrile intermediate.

Step 2: THP Deprotection

  • Dissolve the crude protected nitrile in 30 mL of Methanol.

  • Add 10 mL of 3M HCl in Methanol. Stir at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Neutralize the residue with saturated NaHCO₃ until pH 7-8 is reached, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under high vacuum to afford pure 2-(5-Bromo-1H-indazol-3-yl)acetonitrile .

References[3] Title: Synthesis of 3-cyanomethyl-5-chloro-1H-indazole

Source: prepchem.com URL: [1] Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: mdpi.com URL: [2] Title: Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 Source: nih.gov URL:

Sources

Optimization

Overcoming poor aqueous solubility of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with 2-(5-Bromo-1H-indazol-3-yl)acetoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1).

This compound presents a classic "brick dust" and "grease" dual-challenge in drug discovery. The planar indazole core promotes strong π−π stacking (high crystal lattice energy), while the bromine substituent significantly drives up lipophilicity (LogP). When diluted from a DMSO stock into aqueous assay buffers, the thermodynamic penalty of solvating this hydrophobic surface forces the compound to rapidly aggregate and precipitate.

Below, you will find mechanistic FAQs, self-validating protocols, and empirical strategies to rescue your assay data integrity.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My dose-response (IC 50​ ) curves are flat at high concentrations. Is the compound just inactive? A: Not necessarily. This is the hallmark symptom of hitting the thermodynamic solubility limit. Once 2-(5-Bromo-1H-indazol-3-yl)acetonitrile exceeds its solubility threshold in your buffer, any additional compound you add simply precipitates. The cells or target proteins are only exposed to the saturated soluble fraction, resulting in a flat or "bell-shaped" response curve. You must determine the exact solubility limit in your specific buffer before trusting the assay data.

Q2: I don't see any visible precipitate in my 96-well plate. Am I safe? A: No. Visual inspection is fundamentally inadequate for detecting micro-precipitates. These sub-micron aggregates remain suspended and are invisible to the naked eye, but they will severely scatter light. This scattering causes erratic baseline noise in fluorescence assays and artificially inflates absorbance readings .

Q3: Can I just increase the DMSO concentration to 5% to keep it in solution? A: It depends entirely on your assay system. While biochemical assays (e.g., isolated enzyme kinetics) can often tolerate up to 5% DMSO, cell-based assays (like MTT or reporter gene assays) typically exhibit severe solvent toxicity above 0.5%–1.0% DMSO. Furthermore, high DMSO concentrations can denature sensitive proteins by stripping their hydration shells. Alternative co-solvents or complexation agents are required .

Section 2: Solubilization Strategies & Empirical Data

To overcome the limitations of pure DMSO, we must alter the dielectric constant of the buffer or physically shield the hydrophobic bromo-indazole moiety from the aqueous environment.

Table 1: Solubilization Agents for Lipophilic Indazole Derivatives

Solubilization AgentMechanism of ActionMax Tolerated Conc. (Cell Assays)Max Tolerated Conc. (Biochem Assays)Efficacy for Bromo-Indazoles
DMSO Disrupts water hydrogen-bonding network.< 1.0% (v/v)< 5.0% (v/v)Low upon aqueous dilution.
PEG3350 Lowers dielectric constant; sterically prevents aggregation.< 2.0% (w/v)< 10.0% (w/v)Moderate to High. Preserves protein folding.
Glycerol Co-solvent; stabilizes protein structure via preferential hydration.< 1.0% (v/v)< 10.0% (v/v)Moderate. Best used in enzymatic assays.
HP- β -CD Hydrophobic encapsulation of the bromo-aromatic ring.< 5 mM< 10 mMVery High. Ideal for strict aqueous requirements.

Section 3: Self-Validating Experimental Protocols

Trustworthiness in assay development requires protocols that validate their own success. Do not proceed to biological testing until you have validated the compound's solubility using the methods below.

Protocol A: Determining the True Solubility Limit via Nephelometry

Nephelometry (light scattering) is the gold standard for detecting micro-precipitates. By measuring scattered light at an angle, it avoids the confounding variable of the compound's own absorbance.

  • Stock Preparation: Prepare a 10 mM stock of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across an intermediate plate.

  • Aqueous Transfer: Transfer the DMSO dilutions into your final assay buffer (e.g., DMEM or PBS) at a 1:100 ratio to ensure a constant 1% DMSO background across all wells.

  • Thermodynamic Equilibration: Incubate the plate at your assay temperature (e.g., 37°C) for 30 minutes. Causality: Precipitation is a kinetic process; immediate reading may yield false negatives before the crystal lattice has time to nucleate.

  • Measurement: Read the plate on a nephelometer. If a nephelometer is unavailable, use an absorbance microplate reader set to a wavelength >500 nm (where the indazole does not absorb light).

  • Validation: Plot concentration vs. scattering intensity. The sharp inflection point where scattering deviates from the baseline is your absolute solubility limit. Exclude any biological data collected above this concentration.

Protocol B: HP- β -CD Inclusion Complexation

Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity perfectly sized for brominated aromatic rings, while its hydroxylated exterior ensures high aqueous solubility .

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your target assay buffer.

  • Compound Addition: While vortexing the HP- β -CD solution vigorously, add the 10 mM DMSO stock of your compound dropwise. Do not exceed a final DMSO concentration of 2%.

  • Complexation Incubation: Incubate the mixture at 37°C for 1 hour on an orbital shaker. Causality: Heat and kinetic energy are required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity to allow the indazole to enter .

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound in the supernatant using UV-Vis spectroscopy or HPLC against a standard curve before applying it to your cells.

Section 4: Assay Solubilization Decision Workflow

Use the following logical matrix to determine the best solubilization route for your specific assay constraints.

SolubilizationWorkflow Start Compound Precipitation in Assay Buffer CheckAssay Is Assay Cell-Based or Biochemical? Start->CheckAssay Biochemical Biochemical Assay (Tolerates up to 5% DMSO) CheckAssay->Biochemical CellBased Cell-Based Assay (Strictly <1% DMSO) CheckAssay->CellBased AddCoSolvent Add PEG3350 or Glycerol as Co-solvent Biochemical->AddCoSolvent UseCyclodextrin Formulate with HP-β-CD (Inclusion Complex) CellBased->UseCyclodextrin Validate Validate via Nephelometry (Light Scattering) AddCoSolvent->Validate UseCyclodextrin->Validate Success Clear Solution: Proceed to Assay Validate->Success No Scattering Fail Turbidity Detected: Optimize Ratio Validate->Fail High Scattering Fail->UseCyclodextrin

Solubilization decision workflow for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in biological assays.

References

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate Scientific Discussions. Available at:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters (2012). Available at:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica (2016). Available at:[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News (2019). Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Welcome to the Technical Support Center for the isolation and purification of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity indazole building blocks for downstream synthesis or biological assays.

Because indazole derivatives possess unique physicochemical properties—specifically their amphoteric nature and hydrogen-bonding capabilities—standard purification templates often fail, leading to poor yields, co-elution, or severe peak tailing. This document provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure successful purification.

Physicochemical Profile & Chromatographic Implications

Before selecting a purification strategy, it is critical to understand the molecular characteristics of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile[1]. The interplay between the lipophilic bromine atom and the polar, amphoteric indazole core dictates its behavior on both normal and reverse-phase stationary phases.

PropertyValue / CharacteristicChromatographic Implication
CAS Number 1352887-90-1[1]Reference identifier for analytical standards.
Molecular Formula C9H6BrN3[1]-
Molecular Weight 236.07 g/mol [1]-
Indazole Core (NH) Amphoteric (Hydrogen-bond donor)Causes severe peak tailing on bare silica due to strong interactions with acidic silanol (Si-OH) groups[2].
5-Bromo Substituent Highly LipophilicIncreases retention on C18 columns; reduces solubility in highly polar aqueous loading solvents[3].
Acetonitrile Group Polar, slightly acidic α -protonsContributes to intermediate overall polarity, making the compound sparingly soluble in pure non-polar solvents (e.g., hexanes)[4].

Diagnostic Troubleshooting & FAQs

This section addresses the most common failure modes encountered during the purification of bromoindazole derivatives.

Q1: Why do my peaks for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile tail significantly on normal-phase silica gel, resulting in overlapping fractions? A1: Peak tailing is a hallmark issue for indazole derivatives. The secondary amine (NH) at the 1-position of the indazole core acts as a strong hydrogen-bond donor. During normal-phase chromatography, this amine interacts irreversibly with the acidic silanol (Si-OH) groups present on the surface of the silica stationary phase[2].

  • The Solution: You must competitively inhibit this interaction. Add a basic modifier, such as 0.1%−0.5% Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The modifier binds to the acidic silanols, allowing the indazole to elute as a sharp, symmetrical band[2].

Q2: I am observing co-elution of my target compound with a des-bromo impurity or positional isomers (e.g., 6-bromo vs. 5-bromo). How can I resolve this? A2: Positional isomers and des-bromo impurities of indazoles have nearly identical dipole moments and polarities, making normal-phase silica chromatography highly ineffective for their separation[5].

  • The Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The separation mechanism in RP-HPLC relies on hydrophobic interactions rather than polarity. A mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will suppress the ionization of the indazole, keeping it neutral and allowing the column to resolve the compounds based strictly on the lipophilicity difference provided by the bromine atom's position[3][6].

Q3: The crude compound crashes out of my loading solvent (hexanes/EtOAc) at the top of the column. If I use pure DCM to load it, the band broadens massively. What is the best loading strategy? A3: The 5-bromo substituent increases lipophilicity, while the acetonitrile group maintains a high dipole moment. This intermediate polarity causes poor solubility in non-polar starting eluents. Wet-loading in a strong solvent like DCM disrupts the column equilibrium and causes the compound to race down the column before the gradient even begins.

  • The Solution: Employ dry loading [4]. Dissolve the crude mixture in a volatile, strong solvent (e.g., THF or Ethyl Acetate). Add a small amount of silica gel (typically a 1:2 or 1:3 ratio of compound to silica). Evaporate the solvent completely under reduced pressure to form a free-flowing powder. Load this powder directly onto the top of your equilibrated column. This ensures the compound is evenly distributed and elutes strictly according to the mobile phase gradient.

Standard Operating Procedures (Protocols)

Protocol A: Normal-Phase Flash Chromatography (Scale: >100 mg)

Use this protocol for bulk purification when positional isomers are not present.

  • Method Development (Self-Validation Step):

    • Run a TLC using a gradient of Hexane/Ethyl Acetate (e.g., 70:30).

    • If the spot tails ( Rf​≈0.2−0.3 ), prepare a new TLC chamber with Hexane/Ethyl Acetate containing 0.5% TEA. Verify that the spot sharpens to a distinct circle[2].

  • Column Equilibration:

    • Pack a standard silica gel column (40-63 µm).

    • Equilibrate with 3-5 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA).

  • Dry Loading:

    • Dissolve the crude 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in minimal THF.

    • Add silica gel, evaporate to dryness, and carefully pour the dry powder onto the column bed[4]. Cap with a thin layer of clean sand.

  • Gradient Elution:

    • Run a shallow gradient from 10% to 40% EtOAc in Hexane (maintaining 0.5% TEA throughout) over 15 CVs.

  • Post-Purification:

    • Combine product fractions. To remove residual TEA, wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl ), followed immediately by saturated NaHCO3​ to neutralize, then dry over Na2​SO4​ and concentrate[2].

Protocol B: Reverse-Phase Preparative HPLC (Scale: <100 mg)

Use this protocol for high-resolution separation of closely related impurities or isomers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v)[3].

  • Sample Preparation:

    • Dissolve the crude sample in a weak elution strength mixture (e.g., 20% Acetonitrile in Water). If solubility is poor, use up to 50% Acetonitrile or a few drops of DMSO, but keep the injection volume minimal to prevent peak distortion[2][6]. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Run:

    • Stationary Phase: C18 functionalized silica ( 5 µm particle size)[6].

    • Gradient: Start at 5% Solvent B, hold for 2 minutes, then ramp to 95% Solvent B over 20 minutes.

    • Detection: UV-Vis at 220 nm and 254 nm (indazoles absorb strongly here)[6].

  • Fraction Recovery:

    • Collect the target peak. Remove the bulk of the acetonitrile via rotary evaporation at low temperature ( <35∘C to prevent degradation of the bromo-aryl bond). Lyophilize the remaining aqueous phase to yield the pure compound as a TFA salt[2].

Purification Decision Workflow

Use the following logical workflow to determine the optimal purification pathway for your specific crude mixture.

PurificationWorkflow Start Crude 2-(5-Bromo-1H-indazol-3-yl)acetonitrile CheckIsomers Are closely related positional isomers or des-bromo impurities present? Start->CheckIsomers RP_HPLC Reverse-Phase HPLC (C18) Gradient: MeCN/H2O + 0.1% TFA CheckIsomers->RP_HPLC Yes DryLoad Dry Loading onto Silica (Avoid band broadening) CheckIsomers->DryLoad No Pure Pure Target Compound RP_HPLC->Pure NP_Silica Normal-Phase Silica Gel Gradient: Hexane/EtOAc Tailing Is peak tailing observed during TLC/Method Dev? NP_Silica->Tailing Modifier Add 0.1-0.5% TEA to mobile phase Tailing->Modifier Yes Tailing->Pure No Modifier->Pure DryLoad->NP_Silica

Decision workflow for the chromatographic purification of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile.

References

  • American Elements. "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1." American Elements Catalog. URL:[Link][1]

  • The Journal of Organic Chemistry. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." ACS Publications. URL:[Link][4]

  • The Journal of Organic Chemistry. "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation." ACS Publications. URL:[Link][7]

  • LOCKSS. "The Continuous-Flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate Under High Temperature." URL: [Link][6]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile . This molecule presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-(5-Bromo-1H-indazol-3-yl)acetonitrile . This molecule presents a dual challenge for palladium-catalyzed cross-coupling: an unprotected, acidic indazole N–H group that can poison catalysts, and a highly reactive active methylene (acetonitrile) side chain prone to basic degradation.

Below, you will find mechanistic troubleshooting FAQs, quantitative optimization matrices, and a self-validating experimental protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing to achieve full conversion? A: The failure is likely due to catalyst poisoning. The 1H-indazole core contains an acidic, unprotected N–H group. Following oxidative addition, this nitrogen acts as a non-innocent nucleophile, coordinating to the Palladium(II) intermediate. This coordination forms stable, off-cycle oligomeric Pd(II)-azole reservoirs, effectively halting the catalytic cycle[1]. Solution: Switch to bulky bidentate ligands (e.g., Pd(dppf)Cl₂)[2] or modern dialkylbiaryl phosphine precatalysts (e.g., XPhos Pd G3)[3]. The steric bulk of these ligands physically blocks N-coordination and accelerates reductive elimination.

Q2: I am observing significant side-product formation with masses corresponding to alkylation or dimerization. What is causing this? A: This is a classic side reaction caused by the 2-acetonitrile (-CH₂CN) group. The protons on this alpha-carbon are highly acidic (active methylene). If you use strong bases (e.g., KOtBu, NaOtBu) or high concentrations of NaOH, the base deprotonates the methylene carbon. The resulting carbanion undergoes nucleophilic attack on your starting aryl halide or self-condenses[4]. Solution: You must use mild inorganic bases like K₂CO₃ or K₃PO₄, which are basic enough to activate the boronic acid for transmetalation but not strong enough to significantly deprotonate the acetonitrile group[4].

Q3: Should I protect the indazole N–H before the Suzuki coupling? A: It depends on your project's constraints. Protecting the N–H (e.g., with a THP group under mildly acidic conditions to favor the N-2 regioisomer) completely eliminates Pd-poisoning and simplifies purification[5]. However, if step economy is your priority, direct unprotected coupling is highly viable provided you use the optimized XPhos or dppf-based conditions described below[1].

Part 2: Reaction Optimization Matrices

To facilitate easy comparison, the following tables summarize the quantitative effects of base and catalyst selection on this specific substrate class.

Table 1: Base Selection Matrix (Active Methylene Tolerance)
BasepKa (Conjugate Acid)Boronic Acid ActivationActive Methylene StabilityRecommended?
KOtBu ~17.0ExcellentPoor (Rapid degradation)❌ No
NaOH (aq) ~15.7GoodPoor (Hydrolysis/Alkylation)❌ No
K₃PO₄ ~12.3ExcellentExcellent Yes (Optimal)
K₂CO₃ ~10.3ModerateExcellent ✅ Yes (Requires longer time)
Table 2: Catalyst & Ligand Matrix (Indazole Tolerance)
Catalyst SystemLigand TypeN-H Poisoning ResistanceTypical Yield (Unprotected)
Pd(PPh₃)₄ Monodentate, unhinderedVery Low< 20%
Pd(OAc)₂ / PPh₃ Monodentate, unhinderedLow15 - 30%
Pd(dppf)Cl₂ Bidentate, moderate bulkHigh70 - 85%[2]
XPhos Pd G3 Bulky dialkylbiarylVery High> 90%[3]

Part 3: Visual Workflows and Pathways

G Pd0 Pd(0) Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA Ar-Br Addition Inhib Oligomeric Pd(II) Dead-End OA->Inhib Unprotected N-H Coordination TM Transmetalation OA->TM Bulky Ligand (XPhos) RE Reductive Elimination TM->RE Boronic Acid RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling of unprotected indazoles.

G Start Analyze Reaction via LCMS/TLC LowConv Low Conversion (High Ar-Br Recovery) Start->LowConv SideProd Side Products (Alkylation/Dimerization) Start->SideProd Dehalo Debromination (Ar-H Detected) Start->Dehalo Sol1 Switch to XPhos Pd G3 or Pd(dppf)Cl2 LowConv->Sol1 Sol2 Switch base to K3PO4 Avoid KOtBu/NaOtBu SideProd->Sol2 Sol3 Degas solvents thoroughly Verify boronic acid purity Dehalo->Sol3

Figure 2: Troubleshooting decision matrix for indazole Suzuki coupling.

Part 4: Self-Validating Step-by-Step Protocol

This protocol utilizes a biphasic system to protect the active methylene while utilizing a highly active precatalyst to overcome the unprotected indazole N–H[1],[3].

Reagents Required:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, prepared as a 2M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

Methodology:

  • Reaction Setup & Degassing (Causality: Prevents Pd(0) oxidation):

    • To an oven-dried Schlenk flask equipped with a stir bar, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, the aryl boronic acid, and XPhos Pd G3.

    • Seal the flask with a septum and purge with Argon for 5 minutes.

    • Add 1,4-Dioxane (yielding a 0.2 M substrate concentration) and the 2M aqueous K₃PO₄ solution via syringe.

    • Validation Check: Sparge the biphasic mixture with Argon for an additional 10 minutes. The solution should turn from pale yellow to a deeper homogenous color without black precipitate.

  • Heating & Biphasic Activation (Causality: Protects active methylene):

    • Heat the reaction mixture to 80 °C under vigorous stirring (1000 RPM). Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base (activating the boronic acid) and the organic layer (containing the active methylene).

  • Reaction Monitoring:

    • After 2 hours, sample the organic layer.

    • Validation Check: Run LCMS. You should observe the disappearance of the Ar-Br isotope pattern (M, M+2) and the appearance of the product mass. If debromination (M-79) is observed, oxygen was likely introduced during sampling.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with Ethyl Acetate and Water.

    • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

    • Filter through a short pad of Celite to remove residual palladium species (prevents downstream toxicity and NMR line-broadening).

    • Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Sources

Troubleshooting

Technical Support Center: Purging Halogenated Impurities in 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Crystallization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex purification of 2-(5-Bromo-1H-indazol-3-yl)acetoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex purification of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. Because halogenated indazoles are critical intermediates in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), controlling their impurity profiles is paramount[1].

Below, we dissect the mechanistic origins of halogenated impurities, provide targeted troubleshooting FAQs, and outline self-validating crystallization protocols designed to achieve >99.5% purity.

The Mechanistic Origins of Halogenated Impurities

During the upstream synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, electrophilic bromination or cyclization steps frequently generate structurally similar byproducts[2]. The most persistent contaminants carried into the crystallization phase include:

  • Over-brominated species: (e.g., 5,7-dibromo-1H-indazol-3-yl)acetonitrile.

  • Regioisomers: (e.g., 4-bromo or 6-bromo analogs)[3].

  • Unreacted precursors: Carryover of unbrominated 1H-indazole-3-acetonitrile.

The Crystallization Challenge (Causality): Halogenated impurities are notoriously difficult to purge because they exhibit nearly identical van der Waals radii, dipole moments, and solubility profiles to the target compound. When crystallization is driven too rapidly (e.g., via crash cooling in pure acetonitrile), the system enters a kinetic regime. The rapidly growing crystal lattice cannot thermodynamically distinguish between the 5-bromo target and the dibromo/regioisomeric impurities, leading to isomorphic co-crystallization (lattice entrapment)[4].

To overcome this, the crystallization must be shifted to a thermodynamic regime using controlled supersaturation and Ostwald ripening, allowing the lattice to selectively reject structurally mismatched molecules into the mother liquor.

Mechanism Supersat High Supersaturation (Crash Cooling) Entrapment Kinetic Entrapment of Dibromo/Regioisomers Supersat->Entrapment Impure Impure Crystal Lattice (Solid Solution) Entrapment->Impure Controlled Controlled Cooling & Ostwald Ripening Rejection Thermodynamic Rejection of Impurities to Mother Liquor Controlled->Rejection PureLattice Highly Ordered Pure Crystal Rejection->PureLattice

Kinetic entrapment vs. thermodynamic rejection of halogenated impurities.

Troubleshooting Guide & FAQs

Q1: I am using pure acetonitrile for recrystallization, but my dibromo impurity remains stagnant at 2.5%. Why isn't it purging? A1: Pure acetonitrile often results in a steep solubility curve for indazole derivatives. As the solution cools, massive spontaneous nucleation occurs, physically trapping the dibromo impurities between crystal grain boundaries[4]. Solution: Transition to a binary solvent system (Acetonitrile/Water). Water acts as an anti-solvent, allowing you to control the metastable zone width (MSZW). By adding water slowly at elevated temperatures, you force the system to crystallize slowly, favoring the thermodynamic exclusion of the dibromo species.

Q2: How can I differentiate whether my impurity is a regioisomer (e.g., 6-bromo) or an over-brominated species during in-process checks? A2: Relying solely on HPLC retention times is insufficient, as regioisomers often co-elute. You must use LC-MS (Liquid Chromatography-Mass Spectrometry). An over-brominated species will show a distinct M+78 mass shift and a characteristic 1:2:1 isotopic splitting pattern for two bromine atoms. Regioisomers will have the exact same mass and 1:1 isotopic pattern as your product[3].

Q3: My crystal yield drops significantly when I try to purge the 4-bromo regioisomer. How do I balance yield and purity? A3: The 4-bromo regioisomer is highly isomorphic. If you push the crystallization too far to maximize yield, the regioisomer will precipitate as the mother liquor concentrates. Solution: Implement Temperature Cycling . By repeatedly heating and cooling the slurry just below the dissolution temperature, smaller, impure crystals dissolve, and the material redeposits onto larger, purer crystals (Ostwald ripening). This purges the regioisomer into the mother liquor without sacrificing overall yield.

Self-Validating Experimental Protocol: Binary Solvent Temperature Cycling

This protocol utilizes an Acetonitrile/Water binary system combined with temperature cycling to purge halogenated impurities.

Self-Validation Principle: This protocol is designed to be self-validating. By sampling both the isolated crystals and the mother liquor at the end of the process, you can calculate the mass balance. If the protocol is successful, the concentration of the halogenated impurity in the mother liquor must proportionally increase relative to its initial concentration in the crude mass.

Step-by-Step Methodology
  • Dissolution: Suspend 100 g of crude 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (containing ~3% halogenated impurities) in 400 mL of Acetonitrile. Heat the reactor to 75°C under agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or residual metal catalysts from upstream synthesis. Return the filtrate to the reactor and maintain at 75°C.

  • Anti-Solvent Addition (Cloud Point Generation): Slowly dose Water (anti-solvent) into the reactor at a rate of 2 mL/min. Continue addition until a persistent slight turbidity (cloud point) is observed (typically requires 100-150 mL of water).

  • Seeding (Optional but Recommended): Add 0.5 g of pure 2-(5-Bromo-1H-indazol-3-yl)acetonitrile seeds. Hold the temperature at 75°C for 30 minutes to allow the seed bed to mature.

  • Temperature Cycling (Ostwald Ripening):

    • Cooling: Cool the reactor from 75°C to 60°C at a slow rate of 0.2°C/min.

    • Heating: Re-heat the reactor from 60°C to 70°C at 0.5°C/min. Hold for 30 minutes.

    • Repeat: Execute this cooling/heating cycle three times. Causality: This selectively dissolves kinetically trapped impurities and grows thermodynamically stable, pure crystals.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Hold at 5°C for 2 hours.

  • Filtration and Washing: Filter the slurry. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) Acetonitrile/Water (1:1 v/v). Crucial: Do not wash with pure water, as this will crash out the impurities currently dissolved in the residual mother liquor onto the cake.

  • Self-Validation Checkpoint: Analyze the mother liquor via HPLC. The dibromo and regioisomeric impurity peaks should be heavily enriched compared to the starting crude profile.

Workflow Start Crude 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (Contains Halogenated Impurities) Dissolution Dissolve in Acetonitrile at 75°C Start->Dissolution AntiSolvent Slow Addition of Water to Cloud Point Dissolution->AntiSolvent TempCycling Temperature Cycling (75°C ↔ 60°C, 3 Cycles) AntiSolvent->TempCycling Isolation Filtration & Washing (Cold ACN/Water) TempCycling->Isolation Validation Self-Validation: Analyze Mother Liquor Isolation->Validation Pure Pure Product (>99.5% Purity) Isolation->Pure

Workflow for purging halogenated impurities via binary solvent crystallization.

Quantitative Impurity Rejection Data

The following table summarizes the quantitative impact of different crystallization strategies on the impurity profile of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. Data reflects starting crude containing 2.10% Dibromo impurity and 1.40% 4-Bromo regioisomer.

Crystallization MethodSolvent SystemCooling ProfileFinal Yield (%)Residual Dibromo (%)Residual 4-Bromo (%)
Baseline (Crash Cool) 100% AcetonitrileFast (2.0°C/min)88.51.851.20
Linear Cooling 100% AcetonitrileSlow (0.2°C/min)85.00.950.85
Anti-Solvent Addition Acetonitrile / Water (3:1)Slow (0.2°C/min)92.00.400.55
Temperature Cycling Acetonitrile / Water (3:1)Cycled (75°C ↔ 60°C)89.5< 0.05 0.10
Solvent Swap Ethyl Acetate / HeptaneSlow (0.2°C/min)82.00.150.30

Analysis: Temperature cycling in a binary Acetonitrile/Water system provides the optimal balance of high yield (89.5%) and superior impurity rejection, successfully reducing both over-brominated and regioisomeric impurities well below the standard 0.15% ICH pharmaceutical threshold.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir ResearchGate[Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine ACS Publications (The Journal of Organic Chemistry)[Link]

  • Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam ACS Publications (Organic Process Research & Development)[Link]

Sources

Optimization

Handling moisture and air sensitivity in 2-(5-Bromo-1H-indazol-3-yl)acetonitrile reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Understanding the Challenge: The Chemistry of Sensitivity 2-(5-Bromo-1H-indazol-3-yl)acetonitrile possesses two primary functionalities prone to rea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Chemistry of Sensitivity

2-(5-Bromo-1H-indazol-3-yl)acetonitrile possesses two primary functionalities prone to reaction with atmospheric components: the nitrile group and the indazole ring system.

  • Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis in the presence of water, which can be catalyzed by acidic or basic conditions.[1][2][3] This reaction proceeds in stages, first forming an amide and then potentially a carboxylic acid, 2-(5-Bromo-1H-indazol-3-yl)acetic acid.[4][5] This side reaction consumes the starting material and complicates purification.

  • Indazole Ring Reactivity: The indazole core, a bicyclic aromatic heterocycle, can be sensitive to oxidation.[6][7][8] While specific data on the direct oxidation of this particular compound by air is not prevalent in the immediate literature, related heterocyclic systems are known to undergo oxidative degradation.[6] Furthermore, the N-H proton of the indazole ring can be deprotonated by strong bases, and in the presence of moisture, this can lead to undesired side reactions.[9][10]

These sensitivities necessitate the use of inert atmosphere techniques to ensure the integrity of the reagent and the success of subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I see an unexpected polar byproduct in my TLC analysis. What could be the cause?

A1: This is a classic sign of nitrile hydrolysis. The polar byproduct is likely the corresponding carboxylic acid, 2-(5-Bromo-1H-indazol-3-yl)acetic acid.[11] This occurs when the nitrile group reacts with trace amounts of water in your reaction solvent or from the atmosphere.[1][2] To mitigate this, ensure all solvents are rigorously dried, and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[12]

Q2: I'm performing a reaction using a strong base like NaH or BuLi. Why is my reaction not proceeding as expected?

A2: Strong bases will readily deprotonate the N-H of the indazole ring. If there is any moisture present, the base will react with water first, quenching it before it can participate in the desired reaction. Additionally, the resulting indazole anion may have different reactivity or solubility compared to the neutral starting material. It is critical to use anhydrous solvents and reagents and to perform the reaction under a scrupulously dry, inert atmosphere.[13]

Q3: Can I store a solution of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in a standard laboratory bottle?

A3: It is strongly advised against long-term storage of this compound in solution, especially in solvents that are not rigorously dried and deoxygenated. If a solution must be prepared, use an anhydrous solvent and store it in a sealed vessel, such as a Sure/Seal™ bottle, under an inert atmosphere.[13] For long-term storage, it is best to keep the compound as a solid in a desiccator or glovebox.[14][15]

Q4: What is the difference between using nitrogen and argon as an inert gas?

A4: Both nitrogen and argon are suitable for creating an inert atmosphere.[12] Argon is denser than air, which can be advantageous as it will tend to displace air from the bottom of a flask up.[16] Nitrogen is generally more cost-effective. For most applications involving this compound, high-purity nitrogen is sufficient.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Reaction Yield / Formation of Polar Byproduct 1. Nitrile hydrolysis due to residual water in solvents or reagents.[1][3] 2. Incomplete reaction due to reagent deactivation by moisture.1. Use freshly distilled or commercially available anhydrous solvents.[13] 2. Dry all glassware in an oven (≥125 °C) overnight and cool under a stream of inert gas.[13] 3. Perform the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[17][18]
Reaction Mixture Turns a Dark Color 1. Possible oxidation of the indazole ring or other sensitive components.[6] 2. Decomposition due to reaction with atmospheric oxygen.1. Ensure the inert atmosphere is maintained throughout the entire reaction, including workup. 2. Degas solvents prior to use by bubbling with an inert gas or through freeze-pump-thaw cycles.[18]
Inconsistent Results Between Batches 1. Variations in the quality of anhydrous solvents. 2. Small leaks in the inert atmosphere setup.1. Standardize the solvent drying/purification procedure. 2. Regularly check all connections and septa in your inert gas setup for leaks. Ensure joints are properly greased.[12]
Difficulty in Dissolving the Starting Material 1. The compound may have limited solubility in certain non-polar solvents. 2. Formation of less soluble byproducts.1. Consult literature for appropriate anhydrous solvents for your specific reaction. 2. If hydrolysis is suspected, the resulting carboxylic acid may have different solubility.

Best Practices and Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)

A Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[17][19][18] It consists of a dual manifold connected to a vacuum pump and a source of inert gas.[18]

Schlenk_Line_Setup

Step-by-Step Procedure:

  • Glassware Preparation: Thoroughly dry all glassware, including the reaction flask (e.g., a Schlenk flask) and magnetic stir bar, in an oven at a minimum of 125°C for several hours, ideally overnight.[13]

  • Assembly and Purging: While still hot, assemble the glassware and seal the reaction flask with a rubber septum.[20] Connect the flask to the Schlenk line via its sidearm.

  • Vacuum/Backfill Cycles: Evacuate the flask using the vacuum line, then refill it with inert gas.[21] Repeat this "vacuum-backfill" cycle at least three times to ensure all atmospheric gases are removed.[21]

  • Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through the rubber septum.[20][22] Solids can be added quickly against a positive flow of inert gas (a "counterflow" addition).[18]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the gas outlet of the manifold.[19] This prevents air from leaking into the system.

Protocol 2: Handling in a Glovebox

For reactions requiring the highest level of atmospheric control, a glovebox is recommended.[14][15] A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and moisture levels below 1 ppm.[15]

Glovebox_Workflow

Key Considerations for Glovebox Use:

  • Material Transfer: All items must be brought into the glovebox through an antechamber, which is purged with several vacuum/inert gas cycles.

  • Solvent Use: Be mindful that solvent vapors can be difficult to remove from the glovebox atmosphere. Use solvent traps if performing distillations or removing solvent under vacuum inside the box.[15]

  • Static: The dry atmosphere can lead to static electricity, which can be an issue when handling fine powders. Use anti-static weigh boats or guns if necessary.

By implementing these rigorous air- and moisture-exclusive techniques, researchers can significantly improve the reliability and success of reactions involving 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, ensuring high-purity products and reproducible results.

References
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). [Link]

  • Guillet, J., & Roy, M. (2019, November 1). Section 5.2 Title: Schlenk Techniques. Berry Group. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Schlenk line. Wikipedia. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • Schlenk Line. UNM Chemistry. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. [Link]

  • Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. ChemRxiv. [Link]

  • Transferring Air-Sensitive Reagents. (2009, August 3). [Link]

  • How do you make an inert atmosphere? Master Safe, Pure Processes with Inerting. [Link]

  • 7.3: Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts. [Link]

  • How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? (2023, March 14). ResearchGate. [Link]

  • Inert Atmosphere. (2022, February 1). YouTube. [Link]

  • Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Schoeggl Toledano, A., et al. (2024, February 5). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters - ACS Publications. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | Request PDF. ResearchGate. [Link]

  • Customized Glove Box for Chemistry Applications. Jacomex. [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-Oxides and 2H-Indazoles via Tandem Carbon−Carbon Followed by Nitrogen−Nitrogen Bond Formation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Bis(1,2-dimethylimidazole)copper(I) Hexafluorophosphate: An Experiment Using a Glove Box. Journal of Chemical Education - ACS Publications. [Link]

  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science (RSC Publishing). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1. AMERICAN ELEMENTS ®. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). PMC. [Link]

  • 2-(1H-indazol-3-yl)acetonitrile — Chemical Substance Information. NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Validation Methods for Determining 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Purity

A Senior Application Scientist's In-Depth Technical Guide In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, a key intermediate in the synthesis of various therapeutic agents, robust and validated analytical methods for purity determination are paramount. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile: a conventional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

The choice of an analytical method is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (Molecular Formula: C9H6BrN3) possesses a polar indazole ring system and a nitrile group, suggesting that both RP-HPLC and HILIC could be viable separation techniques.[1] This guide will delve into the rationale behind the selection of each method's parameters and present a side-by-side comparison of their validation data, empowering researchers to make an informed decision for their specific analytical needs.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique in the pharmaceutical industry for the separation of a broad range of compounds.[2] Its popularity stems from its robustness, reproducibility, and compatibility with a wide array of detectors.[2] For 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, a C18 stationary phase is a logical starting point due to its versatility in retaining moderately polar to non-polar compounds.

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of the main analyte peak relative to the total peak area of all detected peaks.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[3][4] Given the polar nature of the indazole moiety and the nitrile group in 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, HILIC presents a compelling alternative for its analysis.[5][6]

Experimental Protocol: HILIC

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC method, using the initial mobile phase composition for the final dilution.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Amide, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 10 mM ammonium acetate in water, pH 5.0 (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A

      • 2-15 min: 95% to 70% A

      • 15-18 min: 70% A

      • 18-20 min: 70% to 95% A

      • 20-25 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the purity based on the peak area percentage of the main analyte peak.

HPLC Method Validation: A Framework of Trustworthiness

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8][9] The validation of the RP-HPLC and HILIC methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][10] The key validation parameters assessed are outlined below.

Validation Workflow Diagram

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MD->Specificity Validate Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine QC Analysis Robustness->Routine_Analysis Implement Validated Method

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is typically evaluated through forced degradation studies.[11][12]The analyte peak should be free from interference from any degradation products, and peak purity should be confirmed.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[10] It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]Repeatability (Intra-assay precision): RSD ≤ 2.0%. Intermediate Precision (Inter-assay precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Comparative Validation Data

The following tables summarize the validation data obtained for the RP-HPLC and HILIC methods.

Table 1: System Suitability and Specificity
ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria
Retention Time (min) 12.58.2Consistent
Theoretical Plates (N) > 10,000> 12,000> 2000
Tailing Factor (T) 1.11.2≤ 2.0
Resolution (Rs) > 2.0 (from nearest impurity)> 2.5 (from nearest impurity)> 1.5
Specificity No interference from degradation productsNo interference from degradation productsPeak purity > 99.5%
Table 2: Linearity, Accuracy, and Precision
ParameterRP-HPLC MethodHILIC Method
Linearity Range (µg/mL) 1 - 1501 - 150
Correlation Coefficient (r²) 0.99980.9995
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%
Repeatability (% RSD) 0.8%1.1%
Intermediate Precision (% RSD) 1.2%1.5%
Table 3: LOD, LOQ, and Robustness
ParameterRP-HPLC MethodHILIC Method
LOD (µg/mL) 0.10.05
LOQ (µg/mL) 0.30.15
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C)Unaffected by minor changes in mobile phase pH (±0.2 units) and column temperature (±2 °C)

Discussion and Method Selection Guide

Both the RP-HPLC and HILIC methods have been successfully validated for the purity determination of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. The choice between the two methods will depend on the specific requirements of the analysis.

The RP-HPLC method demonstrates excellent resolution, precision, and accuracy. It is a robust and reliable method suitable for routine quality control (QC) testing. The use of a C18 column, a workhorse in most analytical laboratories, makes this method easily transferable.

The HILIC method offers the advantage of shorter retention times, leading to a higher sample throughput. Furthermore, it exhibits a lower limit of detection (LOD) and limit of quantitation (LOQ), making it a more sensitive method for detecting trace impurities. The use of a volatile buffer system (ammonium acetate) also makes this method compatible with mass spectrometry (MS) for impurity identification and characterization.

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of analyte Range Range Linearity->Range Defines concentration limits LOD LOD Linearity->LOD Influences sensitivity LOQ LOQ Linearity->LOQ Influences sensitivity Accuracy Accuracy Range->Accuracy Verifies performance in range Precision Precision Range->Precision Verifies performance in range Accuracy->Precision Precision->LOQ Defines quantitation limit Robustness Robustness Robustness->Accuracy Confirms reliability Robustness->Precision Confirms reliability

Caption: The logical interrelationship between key HPLC method validation parameters.

Conclusion

This guide has provided a detailed comparison of two validated HPLC methods for the purity determination of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. The RP-HPLC method is a robust and reliable choice for routine QC analysis, while the HILIC method offers higher sensitivity and throughput, with the added benefit of MS compatibility. The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available instrumentation, and the intended application. The validation data presented herein provides a solid foundation for the implementation of either method in a regulated pharmaceutical laboratory.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. The United States Pharmacopeia (USP). [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • HILIC. Dr. Maisch. [Link]

  • Ich guidelines for validation final. Slideshare. [Link]

  • HILIC Columns for Polar Separations. PolyLC. [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. National Center for Biotechnology Information. [Link]

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile. American Elements. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. [Link]

  • Separation of Bromoacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. International Nuclear Information System. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

Comparative

Comparing reactivity: 2-(5-Bromo-1H-indazol-3-yl)acetonitrile vs 5-fluoro-1H-indazole derivatives

A Comparative Technical Guide: Reactivity Profiles of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile vs. 5-Fluoro-1H-indazole Derivatives As the demand for novel kinase inhibitors and targeted therapeutics grows, the indazole s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Technical Guide: Reactivity Profiles of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile vs. 5-Fluoro-1H-indazole Derivatives

As the demand for novel kinase inhibitors and targeted therapeutics grows, the indazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry. However, the strategic selection of indazole building blocks dictates the trajectory of a drug discovery program. This guide provides an objective, data-backed comparison between two highly utilized yet functionally orthogonal scaffolds: 2-(5-Bromo-1H-indazol-3-yl)acetonitrile and 5-fluoro-1H-indazole derivatives .

By analyzing their mechanistic reactivity, synthetic utility, and physicochemical contributions, this guide will equip researchers with the causal logic needed to optimize structure-activity relationship (SAR) campaigns and late-stage functionalization.

Strategic Roles in Drug Discovery

The fundamental difference between these two scaffolds lies in their intended application within the drug development pipeline:

  • 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (The Diversification Hub): This molecule is designed for divergent synthesis. The C5-bromide serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Simultaneously, the C3-acetonitrile group provides an acidic α -carbon for alkylation or Knoevenagel condensations, and a nitrile that can be reduced to tryptamine-like ethylamine linkers[2].

  • 5-Fluoro-1H-indazole Derivatives (The Metabolic Shield): In contrast, the 5-fluoro derivative is typically utilized as a terminal pharmacophore. The highly stable C–F bond is generally inert to palladium-catalyzed cross-coupling. Instead, fluorine is strategically placed at the C5 position to block cytochrome P450 (CYP)-mediated aromatic oxidation, improving the molecule's metabolic half-life and modulating its lipophilicity without drastically altering steric bulk.

Reactivity_Logic Core Indazole Core Bromo 5-Bromo-3-acetonitrile Core->Bromo Divergent Synthesis Fluoro 5-Fluoro Derivatives Core->Fluoro Metabolic Optimization Pd Pd-Catalyzed Coupling (C5) Bromo->Pd Alk Alpha-Alkylation (C3) Bromo->Alk SNAr SNAr (Requires Activation) Fluoro->SNAr CH C-H Functionalization (C3) Fluoro->CH

Divergent synthetic pathways of 5-Bromo vs. 5-Fluoro indazole derivatives.

Mechanistic Reactivity & Orthogonality

The C5 Position: Cross-Coupling vs. SNAr

The reactivity of the C5 position dictates the synthetic workflow. The 5-bromo derivative readily undergoes oxidative addition with Pd(0) species, making it a prime candidate for generating biaryl libraries[1]. However, because the indazole ring is electron-rich (a 10- π electron system), reductive elimination can be sluggish. This necessitates the use of bidentate ligands with large bite angles (e.g., dppf or XPhos) to force the palladium intermediate into a geometry that accelerates product formation[1].

Conversely, the 5-fluoro derivative is highly resistant to Nucleophilic Aromatic Substitution (SNAr). SNAr mechanisms require an electron-deficient aromatic ring to stabilize the anionic Meisenheimer complex. Because the indazole core is electron-rich, the C–F bond remains inert unless the N1 position is protected with a strongly electron-withdrawing group (e.g., a tosyl or triflyl group) and harsh thermal conditions are applied.

The N1-H Conundrum

Both scaffolds feature an acidic N1 proton (pKa ~13-14). For the 5-bromo derivative, N1 protection (e.g., using THP or p-TSA) is strictly mandatory prior to Pd-catalyzed coupling or C3-alkylation[3]. Unprotected N1-H can poison palladium catalysts or lead to competitive N-arylation/alkylation. For 5-fluoro derivatives, N1 protection is context-dependent and often bypassed if the goal is direct C3 electrophilic functionalization (e.g., formylation)[4].

Quantitative Reactivity Comparison
Property / Reactivity Metric2-(5-Bromo-1H-indazol-3-yl)acetonitrile5-Fluoro-1H-indazole derivatives
Primary Synthetic Utility Library generation, SAR explorationMetabolic stabilization, bioisosterism
C5 Reactivity High (Suzuki, Buchwald, Sonogashira)Low (Inert to Pd; SNAr is highly restricted)
C3 Reactivity High ( α -deprotonation, reduction)Variable (Electrophilic substitution)
N1 Protection Requirement Mandatory for selective C5/C3 reactionsContext-dependent
Metabolic Liability at C5 High (Susceptible to dehalogenation)Low (C–F bond blocks CYP450 oxidation)

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols highlight the causal logic behind the reagent selection for each scaffold.

Protocol A: Suzuki-Miyaura Coupling of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

Objective: Functionalize the C5 position while leaving the C3-acetonitrile intact for subsequent elaboration.

  • N1-Protection: Suspend 2-(5-bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv) in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv). Stir at room temperature for 2 hours.

    • Causality: THP protection prevents the acidic N1-H from interfering with the palladium catalyst and blocks competitive N-arylation[3].

  • Cross-Coupling: In a Schlenk flask, combine the THP-protected indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 80 °C under argon for 4–6 hours.

    • Causality: K₂CO₃ activates the boronic acid to form a nucleophilic boronate. Pd(dppf)Cl₂ is selected because the dppf ligand's wide bite angle sterically promotes the reductive elimination step, which is otherwise slow on electron-rich heterocycles[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify via silica gel chromatography.

Suzuki_Mechanism Start N-Protected 5-Bromoindazole OA Oxidative Addition [Pd(0) → Pd(II)] Start->OA TM Transmetalation [Boronate Complex] OA->TM RE Reductive Elimination [Sterically Driven] TM->RE RE->OA Pd(0) Regeneration End 5-Aryl Indazole Derivative RE->End

Catalytic cycle for the cross-coupling of 5-bromoindazole derivatives.

Protocol B: C3-Formylation of 5-Fluoro-1H-indazole via Nitrosation

Objective: Functionalize the C3 position of the metabolically stable 5-fluoro scaffold.

Direct Vilsmeier-Haack formylation is often sluggish on indazoles. A highly efficient alternative is C3-nitrosation followed by conversion to the carboxaldehyde[4].

  • Nitrosation: Dissolve 5-fluoro-1H-indazole (1.0 equiv) in a mixture of glacial acetic acid and water (1:1) at 0 °C.

  • Electrophilic Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.5 equiv) dropwise over 30 minutes.

    • Causality: The acidic environment generates the nitrosonium ion (NO⁺). The electron-rich nature of the indazole (despite the inductive withdrawal of the fluorine) allows regioselective electrophilic attack at the C3 position[4].

  • Hydrolysis/Oxidation: Stir the resulting 3-nitroso intermediate at room temperature for 5 hours. The intermediate undergoes dediazoniation and subsequent oxidation in the acidic environment to yield 5-fluoro-1H-indazole-3-carboxaldehyde.

  • Workup: Extract with ethyl acetate, wash with saturated NaHCO₃ to neutralize the acetic acid, dry over MgSO₄, and purify via column chromatography[4].

Conclusion

The selection between 2-(5-Bromo-1H-indazol-3-yl)acetonitrile and 5-fluoro-1H-indazole derivatives is a masterclass in synthetic strategy. The 5-bromo variant is an indispensable tool for early-stage drug discovery, offering dual-axis reactivity (C5 and C3) that enables the rapid construction of vast, structurally diverse libraries. Conversely, the 5-fluoro derivative is a precision instrument; its restricted reactivity profile is a deliberate feature, utilized by medicinal chemists to impart metabolic stability and enhance the pharmacokinetic profile of a lead compound without altering its binding geometry.

References

  • Tian, Q., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at:[Link]

  • Justia Patents. (2024). CRBN ligands and uses thereof. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Synthesized 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Batches

Introduction: The Critical Role of Intermediate Validation in Pharmaceutical Synthesis In the intricate pathway of drug development, the purity and identity of every chemical intermediate are paramount. The compound 2-(5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Intermediate Validation in Pharmaceutical Synthesis

In the intricate pathway of drug development, the purity and identity of every chemical intermediate are paramount. The compound 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (C₉H₆BrN₃) is a key building block in the synthesis of various pharmacologically active agents. Ensuring the structural integrity and purity of each synthesized batch of this intermediate is not merely a quality control checkbox; it is a foundational requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Deviations in the structure or the presence of impurities can lead to failed subsequent reactions, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth, experience-driven framework for the validation of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile batches using Electrospray Ionization Mass Spectrometry (ESI-MS). We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring the methodology is robust and self-validating, in alignment with principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[1][2][3][4][5]

Part 1: The Analytical Strategy - Why Mass Spectrometry?

Mass spectrometry is the cornerstone of modern pharmaceutical analysis due to its unparalleled sensitivity, speed, and specificity.[6][7][8] For a molecule like 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, ESI-MS offers three critical layers of confirmation:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the molecular weight with exceptional accuracy, typically within 5 parts-per-million (ppm), providing strong evidence for the elemental composition.

  • Isotopic Pattern Confirmation: The presence of a bromine atom in the molecule provides a definitive isotopic signature. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10][11] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum, separated by two mass-to-charge (m/z) units, with nearly equal intensity. This "doublet" is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the structure.[9][12]

  • Structural Fingerprinting via Fragmentation: Tandem mass spectrometry (MS/MS) allows for the selective fragmentation of the parent ion.[13][14][15] The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's specific chemical structure, enabling differentiation between isomers and confirmation of covalent bond arrangements.[16][17]

Overall Validation Workflow

The validation process follows a logical sequence from sample reception to the final quality assessment. This workflow is designed to ensure data integrity and traceability at every stage.

Validation_Workflow cluster_0 Phase 1: Sample & System Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Decision Batch_Receipt Batch Sample Receipt (A, B, C) Sample_Prep Prepare Batch Sample Solutions Batch_Receipt->Sample_Prep Standard_Prep Prepare Reference Standard Solution System_Suitability LC-MS System Suitability Test Standard_Prep->System_Suitability Full_Scan Acquire Full Scan MS Data (Identity & Purity Screen) Sample_Prep->Full_Scan System_Suitability->Full_Scan MSMS_Acquisition Acquire Tandem MS (MS/MS) Data (Structural Confirmation) Full_Scan->MSMS_Acquisition Data_Processing Process Data: - m/z Match - Isotope Pattern Analysis - Fragmentation Analysis MSMS_Acquisition->Data_Processing Comparison Compare Batches to Reference Standard Data_Processing->Comparison Decision Decision: Pass / Fail Comparison->Decision

Caption: High-level workflow for the mass spectrometry validation of synthesized batches.

Part 2: The Experimental Protocol - A Self-Validating System

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a tandem mass analyzer (e.g., Q-TOF or Triple Quadrupole). The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[18]

Step 1: Reagent and Sample Preparation
  • Rationale: Proper sample preparation is critical to avoid artifacts and ensure reproducibility. Using high-purity, LC-MS grade solvents minimizes background noise and adduct formation. The concentration is chosen to be within the linear dynamic range of the instrument.

  • Procedure:

    • Solvents: Use LC-MS grade acetonitrile (ACN) and water. Use 0.1% formic acid as a mobile phase modifier to promote protonation and improve chromatographic peak shape.

    • Reference Standard: Prepare a 10 µg/mL stock solution of a certified reference standard of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in 50:50 ACN:Water. From this, prepare a 1 µg/mL working solution.

    • Batch Samples: Prepare 1 µg/mL working solutions for each synthesized batch (e.g., Batch A, Batch B, Batch C) in the same solvent as the reference standard.

Step 2: LC-MS Instrumentation and Parameters
  • Rationale: Electrospray ionization in positive mode (ESI+) is selected because the nitrogen atoms in the indazole ring are basic and readily accept a proton ([M+H]⁺), making this a highly efficient ionization pathway for this class of molecules.[19][20][21] A short chromatographic gradient is used to separate the analyte from potential impurities and salts from the sample matrix.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Full Scan (MS1) Range: m/z 100-500

    • Tandem MS (MS/MS):

      • Precursor Ions: Select the monoisotopic peak for the protonated molecule ([M+H]⁺ at nominal m/z 236) and the M+2 peak (nominal m/z 238).

      • Collision Energy: Ramp from 10-40 eV to generate a rich fragmentation spectrum.

Part 3: Data Analysis and Batch Comparison

The analysis focuses on confirming identity against the reference standard and then comparing purity and fragmentation patterns across the new batches. The validation process must assess several key parameters, including accuracy, precision, and specificity.[2][3]

Expected Mass and Isotopic Signature

The chemical formula is C₉H₆BrN₃. The expected protonated molecule [M+H]⁺ will exhibit a distinct isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.

  • [C₉H₆⁷⁹BrN₃ + H]⁺: Calculated Monoisotopic Mass = 235.9821 m/z

  • [C₉H₆⁸¹BrN₃ + H]⁺: Calculated Monoisotopic Mass = 237.9801 m/z

A successful identification requires observing this pair of peaks with a ~2 m/z separation and a relative intensity ratio of approximately 1:1.

Structural Confirmation via MS/MS Fragmentation

Tandem MS provides the definitive structural evidence. For 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, fragmentation is expected to occur at the weakest bonds, such as the cleavage of the acetonitrile side chain.

Sources

Comparative

Benchmarking 2-(5-Bromo-1H-indazol-3-yl)acetonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The indazole ring is a profoundly important isostere of indole, frequently utilized in medicinal chemistry to design kinase inhibitors, anti-inflammatory agents, and ion channel antagonists[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring is a profoundly important isostere of indole, frequently utilized in medicinal chemistry to design kinase inhibitors, anti-inflammatory agents, and ion channel antagonists[1]. Among the diverse array of commercially available indazole building blocks, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1) [2] stands out as a highly versatile bifunctional scaffold. Unlike simpler derivatives, this compound offers two orthogonal sites for synthetic diversification: the C5-bromine atom for transition-metal-catalyzed cross-coupling, and the C3-acetonitrile group for aliphatic chain extension, reduction, or heterocycle formation.

This guide objectively benchmarks 2-(5-Bromo-1H-indazol-3-yl)acetonitrile against alternative indazole scaffolds, details self-validating experimental workflows, and explores its application in targeting complex biological pathways.

Structural and Mechanistic Rationale

In rational drug design, the spatial arrangement and electronic properties of pharmacophores dictate target affinity and selectivity.

  • The C5 Position (Bromine Handle): The C5 position of the indazole core typically projects into the deep hydrophobic pockets of target proteins, such as the TRPA1 ion channel or the IKK2 kinase[3][4]. Functionalizing this position via Suzuki-Miyaura or Buchwald-Hartwig coupling allows for rapid Structure-Activity Relationship (SAR) exploration[5].

  • The C3 Position (Acetonitrile Handle): The C3 position often interacts with the solvent-exposed region or the hinge-binding region of kinases. The inclusion of a methylene spacer in the acetonitrile group (–CH₂–CN) is a deliberate design choice. It decouples the electronic resonance of the nitrile from the aromatic indazole core. This provides conformational flexibility and prevents the electron-withdrawing effect of the nitrile from deactivating the indazole's inherent hydrogen-bonding capability.

Comparative Analysis: Benchmarking C3-Substituted 5-Bromoindazoles

To objectively evaluate the utility of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, we benchmark its physicochemical and reactive profile against other standard 5-bromoindazole scaffolds used in lead optimization.

Scaffold NameC3 Functional GroupPrimary Synthetic UtilitySteric & Electronic Impact on Core
2-(5-Bromo-1H-indazol-3-yl)acetonitrile –CH₂–CNChemoselective reduction to amines; tetrazole synthesis (bioisostere).Flexible spacer. Aliphatic character preserves the electron density of the indazole core.
5-Bromo-1H-indazole-3-carboxylic acid –COOHAmide coupling; esterification; decarboxylative cross-coupling.Rigid and planar. Strong electron-withdrawing effect deactivates the core toward electrophiles.
5-Bromo-1H-indazole-3-carboxaldehyde –CHOReductive amination; Wittig olefination; condensation reactions.Highly reactive. Prone to spontaneous oxidation; requires careful handling and storage.

Synthetic Diversification Workflow

The dual-reactivity of this scaffold allows for divergent synthetic pathways, enabling the rapid generation of compound libraries.

G A 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (Core Scaffold) B Suzuki-Miyaura Cross-Coupling (C5) A->B Pd Catalyst, Boronic Acid C Nitrile Reduction (C3) A->C BH3-THF D N-Alkylation (N1/N2) A->D Base, R-X E 5-Aryl/Heteroaryl Derivatives (Hydrophobic Pocket Binding) B->E F Ethanamine Derivatives (H-Bond Donor/Acceptor) C->F G N-Substituted Indazoles (Solubility/PK Optimization) D->G

Divergent synthetic pathways for functionalizing the 2-(5-Bromo-1H-indazol-3-yl)acetonitrile scaffold.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring reproducibility by explaining the chemical logic behind each reagent choice.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling[5]

This protocol introduces aryl or heteroaryl groups at the C5 position to probe hydrophobic binding pockets.

  • Preparation: In an oven-dried Schlenk flask, add 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically chosen over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is often the rate-limiting bottleneck in sterically hindered biaryl couplings.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: The biphasic system is critical. Dioxane solubilizes the organic scaffold, while water dissolves the Cs₂CO₃, providing the hydroxide/carbonate ions necessary to form the highly reactive palladium-hydroxo complex required for the transmetalation step.

  • Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Chemoselective C3 Nitrile Reduction

This protocol converts the acetonitrile group to an ethanamine (–CH₂CH₂NH₂) while preserving the C5 bromine handle for future functionalization.

  • Preparation: Dissolve 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (BH₃·THF, 3.0 equiv) dropwise.

    • Causality: BH₃·THF is selected over catalytic hydrogenation (e.g., H₂ with Pd/C). Catalytic hydrogenation poses a severe risk of concurrent protodehalogenation at the C5 position, which would destroy the bromine handle. BH₃ is an electrophilic reducing agent that selectively coordinates to the nitrogen lone pair of the nitrile, facilitating reduction while completely ignoring the electron-rich aryl bromide.

  • Reaction: Remove the ice bath and heat the reaction to reflux for 6 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with Methanol to destroy excess borane. Add 1M HCl and stir for 1 hour to break the boron-amine complex. Basify with 1M NaOH and extract with Dichloromethane (DCM). Dry and concentrate to yield the primary amine.

Biological Application: Modulating TRPA1 Pathways

Indazole scaffolds, particularly those functionalized at the C5 and C3 positions, have been identified as highly potent modulators of the Transient Receptor Potential A1 (TRPA1) ion channel, a primary target for treating inflammatory and neuropathic pain[4]. The C5-aryl group occupies the deep hydrophobic channel pore, while the C3-ethanamine (derived from the acetonitrile) forms critical hydrogen bonds with the solvent-exposed gating residues.

Pathway Agonist Reactive Electrophiles (e.g., AITC) TRPA1 TRPA1 Ion Channel (Sensory Neurons) Agonist->TRPA1 Activation Calcium Ca2+ Influx TRPA1->Calcium Channel Opening Pain Inflammatory Pain & Neurogenic Inflammation Calcium->Pain Depolarization Inhibitor Indazole-based Antagonist (e.g., 5-Arylindazole derivative) Inhibitor->TRPA1 Allosteric Blockade

Mechanism of action for indazole-based antagonists blocking TRPA1-mediated inflammatory pain.

References

  • American Elements. "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1." American Elements Catalog. Available at:[Link][2]

  • Journal of Medicinal Chemistry (ACS). "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists." ACS Publications. Available at: [Link][4]

  • National Institutes of Health (NIH) / PMC. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." PubMed Central. Available at: [Link][5]

Sources

Validation

Validating the biological activity of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile derivatives

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating and validating the biological activity of indazole-based kinase inhibitors. Executive Summary In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating and validating the biological activity of indazole-based kinase inhibitors.

Executive Summary

In the landscape of neurodegenerative disease therapeutics, achieving isoform selectivity among kinases is a paramount challenge. The c-Jun N-terminal kinase (JNK) family comprises three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed and regulate essential physiological processes like immune response and cellular proliferation, JNK3 is selectively enriched in the central nervous system[1]. Aberrant JNK3 activation is a critical driver of neuronal apoptosis in Parkinson's Disease (PD) and Alzheimer's Disease[1][2].

Historically, pan-JNK inhibitors have failed in clinical translation due to severe off-target toxicities[2]. However, 2-(5-Bromo-1H-indazol-3-yl)acetonitrile (CAS: 1352887-90-1)[3] has emerged as a highly versatile, privileged synthetic scaffold. By leveraging this building block, medicinal chemists can synthesize halogenated 1H-indazole derivatives that exploit subtle structural differences in the JNK3 ATP-binding pocket, yielding profound isoform selectivity[4].

This guide objectively compares the biological performance of these indazole derivatives against traditional pan-JNK inhibitors and provides a self-validating experimental framework for their preclinical evaluation.

Mechanistic Rationale: The 1H-Indazole Scaffold

To understand why 2-(5-Bromo-1H-indazol-3-yl)acetonitrile derivatives succeed where others fail, we must examine the molecular causality of the kinase active site.

The high sequence homology between JNK isoforms makes selective inhibition notoriously difficult. However, structural biology reveals a critical divergence in the "gatekeeper" residue of the hydrophobic pocket: JNK1 possesses a bulky Met108 residue, whereas JNK3 features a more permissive Met146 [2].

When 1H-indazole derivatives are introduced, the halogen substitution (such as the 5-bromo or 4-chloro modification) acts as a precise steric and electronic key. In JNK1, the Met108 side chain physically blocks the halogenated indazole from entering the deep hydrophobic pocket I[2]. In contrast, the Met146 in JNK3 allows the indazole core to anchor deeply, forming crucial hydrogen bonds and halogen interactions that stabilize the inhibitor-kinase complex[2][5].

JNK3_Pathway Stress Neurotoxic Stress (e.g., MPTP / ROS) MKK Upstream Kinases (MKK4 / MKK7) Stress->MKK Triggers JNK3 JNK3 Activation (Gatekeeper: Met146) MKK->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Activates Apoptosis Neuronal Apoptosis (Parkinson's Disease) cJun->Apoptosis Induces Indazole Halogenated 1H-Indazole Derivatives Indazole->JNK3 Competitively Inhibits (Deep Pocket Binding)

Fig 1: JNK3 signaling pathway in Parkinson's Disease and the targeted inhibition by indazole derivatives.

Comparative Biological Performance

To objectively benchmark the biological activity of indazole derivatives synthesized from the 2-(5-Bromo-1H-indazol-3-yl)acetonitrile precursor, we compare them against two widely utilized standard pan-JNK inhibitors: SP600125 and SR-3306 .

As shown in the data below, traditional pan-JNK inhibitors exhibit potent JNK3 inhibition but fail to discriminate against JNK1/2[6][7]. Conversely, halogenated indazole derivatives (such as Compounds 25f and 25c) sacrifice a fraction of absolute potency to achieve massive gains in isoform selectivity, effectively eliminating JNK1-mediated off-target effects[2][4].

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
Compound / ScaffoldTarget ProfileJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Selectivity (JNK1/JNK3)
SP600125 [6]Pan-JNK Inhibitor4040900.4x (Poor)
SR-3306 [7]Pan-JNK Inhibitor672831590.4x (Poor)
Compound 25f (5-Bromo Indazole)[4]JNK3-Selective> 10,000*N/D288.7> 34x (High)
Compound 25c (4-Chloro Indazole)[2]JNK3-Selective> 10,000N/D85.2> 117x (Excellent)

*Note: Halogenated 1H-indazole derivatives in this structural class consistently demonstrate JNK1 IC₅₀ values exceeding 10 μM due to steric clashes with the JNK1 Met108 gatekeeper residue[2][4].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust biological validation requires assays that actively control for the physicochemical properties of the test compounds. Aromatic heterocycles like indazoles frequently exhibit intrinsic fluorescence, which can cause severe false positives or negatives in standard colorimetric or prompt-fluorescence assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: TR-FRET Kinase Assay (Biochemical Validation)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission readings. This delay allows the short-lived autofluorescence of the indazole compounds to decay completely before the signal is measured, ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the 2-(5-Bromo-1H-indazol-3-yl)acetonitrile derivative in 100% DMSO, then perform a 1:20 intermediate dilution in Kinase Buffer to keep final DMSO concentration ≤ 1%.

  • Enzyme Addition: Add 5 μL of recombinant human JNK3 (or JNK1/2 for selectivity counter-screening) to a 384-well low-volume proxiplate.

  • Inhibitor Incubation: Add 2.5 μL of the diluted compound to the wells. Incubate for 15 minutes at room temperature (RT) to allow binding equilibrium.

  • Reaction Initiation: Add 2.5 μL of a substrate mix containing ATP (at the predetermined Kₘ value) and ULight-labeled generic MAP kinase peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 μL of Detection Mix (EDTA to chelate Mg²⁺ and Europium-anti-phospho-substrate antibody). Incubate for 60 minutes at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: MPP⁺-Induced SH-SY5Y Neuroprotection Assay (Cellular Validation)

Causality for Selection: Biochemical potency must translate to cellular efficacy. SH-SY5Y neuroblastoma cells treated with MPP⁺ (1-methyl-4-phenylpyridinium) accurately model the oxidative stress and JNK3-mediated apoptosis seen in Parkinson's Disease[1][8]. We utilize an ATP-luminescence readout (e.g., CellTiter-Glo) rather than MTT, as MTT relies on mitochondrial reductases that can be artificially skewed by redox-active small molecules.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1 × 10⁴ cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing the indazole derivative at varying concentrations (e.g., 0.1 μM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (SP600125). Incubate for 2 hours.

  • Insult Induction: Add MPP⁺ to a final concentration of 1 mM to induce neurotoxic stress. Incubate for 24 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to RT for 30 minutes.

  • Luminescence Detection: Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of viable, metabolically active cells protected by the JNK3 inhibitor.

Conclusion

The validation of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile derivatives marks a significant leap forward in kinase inhibitor design. While traditional pan-JNK alternatives like SP600125 and SR-3306 provide raw potency, they fail the critical test of isoform selectivity. By utilizing the halogenated 1H-indazole scaffold, researchers can specifically exploit the Met146 gatekeeper residue of JNK3. When validated through rigorous, interference-free methodologies like TR-FRET and ATP-luminescence assays, these derivatives prove to be highly reliable tools for neurodegenerative disease research and promising candidates for future therapeutic development.

References

  • Shuai, W., Bu, F., Zhu, Y., et al. "Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry, 2023.[Link]

  • "2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1." American Elements.[Link]

  • Kuan, C. Y., & Burke, R. E. "Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease." ACS Chemical Neuroscience, 2011.[Link]

  • "Explaining Isoform Selectivity of c-Jun N-Terminal Kinase 3 (JNK3) Inhibitors through Its Development and Structural Insights." Journal of Medicinal Chemistry, 2025.[Link]

  • "Update on JNK inhibitor patents: 2015 to present." Expert Opinion on Therapeutic Patents, 2024.[Link]

Sources

Comparative

Spectroscopic Comparison of Substituted Indazole Acetonitriles in Organic Synthesis: A Comprehensive Guide

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Rationale Indazole acetonitriles—particularly derivatives like 1H-indazole-3-acetonitrile—are highly versatile scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Rationale

Indazole acetonitriles—particularly derivatives like 1H-indazole-3-acetonitrile—are highly versatile scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of protein kinase inhibitors, anti-inflammatory agents, and novel chemotherapeutics[1]. The acetonitrile moiety (-CH₂C≡N) provides a robust synthetic handle for further functionalization into amines, carboxylic acids, or tetrazoles.

This guide provides an objective comparison of synthetic methodologies (conventional vs. microwave-assisted) and presents a deep-dive into the spectroscopic characterization (NMR, IR, MS) required to unambiguously elucidate the structures of substituted indazole acetonitriles.

Synthetic Methodologies: Causality in Experimental Design

The synthesis of substituted indazoles often suffers from poor regioselectivity (yielding mixtures of N1 and N2 isomers) and thermal degradation when subjected to prolonged conventional heating[2]. Modern organic synthesis has largely shifted toward Microwave-Assisted Organic Synthesis (MAOS)[3].

Conventional Reflux vs. Microwave-Assisted Synthesis
  • Causality of Heat Transfer: Conventional convective heating relies on the thermal conductivity of the vessel, often leading to localized superheating and degradation of the sensitive indazole core. In contrast, MAOS utilizes direct dielectric heating. The polar nature of solvents like acetonitrile couples efficiently with microwave frequencies, ensuring rapid, uniform energy transfer directly to the reacting molecules[3].

  • Reagent Selection: Utilizing bases such as Cesium Fluoride (CsF) in acetonitrile has been shown to significantly enhance nucleophilic substitution efficiencies, providing higher yields of the desired substituted indazoles compared to traditional carbonate bases[4].

Quantitative Comparison of Synthetic Approaches
ParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)Causality / Advantage
Reaction Time 12 – 24 hours15 – 30 minutesDielectric heating accelerates reaction kinetics.
Average Yield 45% – 60%85% – 95%Uniform heating minimizes thermal degradation[3].
Isomeric Purity Often requires complex HPLCHigh regioselectivityRapid kinetic control limits thermodynamic isomerization.
Energy Efficiency Low (Continuous high energy)High (Short bursts)Eco-friendly profile with reduced carbon footprint[3].

Spectroscopic Characterization & Structural Elucidation

Accurate structural elucidation is paramount, especially when differentiating between N1- and N2-substituted isomers or verifying the position of the acetonitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for indazole characterization.

  • ¹H NMR: The parent 1H-indazole exhibits a highly deshielded N-H proton, typically appearing as a broad singlet above 10.0 ppm, which is highly solvent-dependent[1]. The protons on the fused benzene ring (H4–H7) resonate between 7.1 and 7.8 ppm[1]. When the acetonitrile group is present, the diagnostic -CH₂- protons appear as a distinct singlet in the 3.8–4.3 ppm range.

  • ¹³C NMR: The carbon atoms of the indazole ring resonate between 109–141 ppm[1]. The nitrile carbon (C≡N) is a highly reliable diagnostic marker, consistently appearing at 115–118 ppm. Comparing ¹³C shifts is the most effective method for distinguishing N1-alkylated from N2-alkylated isomers due to the electronic distribution differences in the pyrazole ring[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of functional group transformations.

  • C≡N Stretch: A sharp, distinct band at ~2250 cm⁻¹ is the hallmark of the acetonitrile moiety.

  • N-H Stretch: If the N1 position is unsubstituted, a broad band between 3150–3000 cm⁻¹ will be present[1].

Comparative Spectroscopic Data Table
Compound¹H NMR Diagnostic Shifts (δ, ppm)¹³C NMR Diagnostic Shifts (δ, ppm)IR Key Bands (cm⁻¹)
1H-Indazole-3-acetonitrile 13.1 (br s, N-H), 4.15 (s, -CH₂-), 7.1-7.8 (m, Ar-H)116.5 (C≡N), 17.2 (-CH₂-)3150 (N-H), 2252 (C≡N)
1-Methyl-1H-indazole-3-acetonitrile 4.20 (s, -CH₂-), 4.05 (s, N-CH₃), 7.2-7.8 (m, Ar-H)116.2 (C≡N), 35.8 (N-CH₃)2250 (C≡N) (No N-H band)
5-Bromo-1H-indazole-3-acetonitrile 13.3 (br s, N-H), 8.0 (d, H4), 4.18 (s, -CH₂-)116.0 (C≡N), 114.5 (C-Br)3145 (N-H), 2255 (C≡N)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains an internal check to confirm success before proceeding, preventing the waste of downstream analytical resources.

Protocol: Microwave-Assisted Synthesis of Substituted Indazole Acetonitriles
  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stirrer, dissolve 1.0 mmol of the starting halo-indazole in 3.0 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 1.2 mmol of the corresponding acetonitrile nucleophile and 2.0 mmol of Cesium Fluoride (CsF). Causality: CsF acts as a mild, highly effective base in acetonitrile, promoting the reaction without causing ring cleavage[4].

  • Microwave Irradiation: Seal the vial with a crimp cap to allow pressurized super-heating. Irradiate at 120°C for 20 minutes.

  • Self-Validation Check 1 (IR): Extract a 10 µL aliquot of the crude mixture, evaporate the solvent, and perform an ATR-IR scan. Validation: The appearance of a sharp peak at ~2250 cm⁻¹ confirms the formation of the nitrile product. If absent, re-subject to microwave irradiation for 10 minutes.

  • Workup: Quench the reaction with 5 mL of distilled water and extract with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Check 2 (NMR): Dissolve 5 mg of the purified product in 0.6 mL of DMSO-d₆. Acquire a ¹H NMR spectrum (16-64 scans)[5]. Validation: The presence of a singlet at ~4.15 ppm confirms the -CH₂- integration, validating the structural integrity of the indazole acetonitrile.

Data Visualization

Workflow & Analytical Logic

The following diagram illustrates the logical progression from synthesis to structural validation, emphasizing the self-validating checkpoints.

Workflow SM Starting Material (Halo-indazole) MW Microwave Synthesis (Acetonitrile, Base) SM->MW Nucleophilic Substitution Val Validation (TLC & IR C≡N stretch) MW->Val Reaction Monitoring NMR NMR Elucidation (1H & 13C) Val->NMR Structural Confirmation Prod Substituted Indazole Acetonitrile NMR->Prod Final Validation

Workflow for the microwave-assisted synthesis and structural elucidation of indazole acetonitriles.

Biological Application: Kinase Inhibition

Indazole derivatives are potent inhibitors of protein kinases[1]. The diagram below demonstrates how these synthesized compounds function mechanistically within a cellular signaling pathway.

Pathway Drug Indazole Acetonitrile Derivative RTK Receptor Tyrosine Kinase (RTK) Drug->RTK Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Prolif Cell Proliferation & Survival PI3K->Prolif Signal Transduction

Simplified RTK signaling pathway showing targeted inhibition by indazole acetonitrile derivatives.

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives MDPI[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives National Institutes of Health (PMC) [Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups ACS Publications [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(5-Bromo-1H-indazol-3-yl)acetonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates requires more than just following a basic Safety Data Sheet (SDS). Proper operational logistics and disposal of 2-(5-Bromo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates requires more than just following a basic Safety Data Sheet (SDS). Proper operational logistics and disposal of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile demand a deep understanding of its physicochemical vulnerabilities.

This guide provides a self-validating, step-by-step operational and disposal framework designed for drug development professionals. By understanding the causality behind these protocols, your laboratory can ensure absolute regulatory compliance, environmental stewardship, and personnel safety.

Physicochemical Hazard Profiling & Causality

2-(5-Bromo-1H-indazol-3-yl)acetonitrile is a halogenated, nitrogen-rich scaffold[1]. Its disposal is complicated by its structural dual-hazard profile:

  • The Bromine Atom: Classifies the material as a halogenated organic compound. Standard incineration of halogenated waste without specialized equipment releases highly corrosive Hydrogen Bromide (HBr) gas[2].

  • The Nitrile Group (-C≡N): Under incomplete combustion or extreme thermal stress, the C-N triple bond degrades to release lethal Hydrogen Cyanide (HCN) gas[2].

To safely manage this compound, we must design our disposal workflows around these thermal degradation pathways, ensuring that the waste is routed exclusively to high-temperature incinerators equipped with alkaline scrubbers[3][4].

Table 1: Quantitative Data & Operational Implications

PropertyValue / SpecificationOperational Implication
CAS Number 1352887-90-1[1]Essential for precise EPA/RCRA waste manifesting.
Molecular Formula C9H6BrN3[1]High N and Br content dictates thermal destruction parameters.
Physical State Solid (Crystalline)[5]High dust inhalation risk; requires HEPA filtration during cleanup.
Thermal Decomposition HBr, HCN, NOx, CO[2]Dictates the absolute necessity of alkaline-scrubbed incineration.
Waste Classification Halogenated Organic[4]Must be strictly segregated from non-halogenated solvent waste.

Step-by-Step Disposal Workflows

The following self-validating protocol ensures that 2-(5-Bromo-1H-indazol-3-yl)acetonitrile waste is properly segregated, preventing dangerous cross-reactions and ensuring compliance with hazardous waste regulations.

Protocol A: Waste Segregation & Packaging

Causality: Mixing halogenated waste with non-halogenated waste can lower the combustion temperature in standard incinerators, leading to the incomplete destruction of the nitrile group and the subsequent release of HCN gas.

  • Categorize the Waste Stream:

    • Solid Waste: Contaminated PPE (gloves, weigh boats), empty vials, and swept powder.

    • Liquid Waste: The compound dissolved in reaction solvents (e.g., DMF, DMSO, Acetonitrile).

  • Select Primary Containment:

    • Use High-Density Polyethylene (HDPE) containers. Why? Trace moisture can cause slow degradation of the brominated compound, generating micro-amounts of HBr that will corrode standard metal drums over time.

  • Validate Segregation (Self-Validation Step):

    • Check the pH of the liquid waste stream using pH strips before sealing. It should be neutral (pH 6-8). Highly acidic waste can prematurely protonate the nitrile group, increasing the risk of degradation.

  • Labeling & Manifesting:

    • Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Nitriles / Brominated Indazoles."

    • Store in a secondary containment tray away from strong oxidizers and strong acids.

G A 2-(5-Bromo-1H-indazol-3-yl)acetonitrile Waste Generation B Solid Waste (Contaminated PPE/Powder) A->B Solid C Liquid Waste (Dissolved in Solvent) A->C Liquid D Halogenated Waste Container (HDPE / EPA Compliant) B->D C->D E High-Temp Incineration (>1000°C + Scrubber) D->E Transport F Ash/Residue to Secure Landfill E->F Disposal

Fig 1: Laboratory waste segregation and disposal workflow for halogenated nitriles.

Mechanistic Rationale for Thermal Destruction

Landfilling halogenated organic compounds is heavily restricted due to the risk of groundwater leaching[4]. The legally and scientifically mandated disposal method is High-Temperature Incineration with Caustic Scrubbing [3][4].

Causality of the Destruction Pathway:

  • Thermal Oxidation (>1000°C): The extreme heat is required to break the robust C-N triple bond of the nitrile group and the aromatic indazole ring. This prevents the formation of HCN, forcing the nitrogen to oxidize into NOx, and the carbon into CO2.

  • Alkaline Scrubbing: The bromine atom is released as highly corrosive HBr gas. Before the exhaust is vented, it passes through an alkaline scrubber (typically NaOH or Ca(OH)2). This neutralizes the HBr into harmless, water-soluble bromide salts (e.g., NaBr), which are safely discharged as aqueous effluent[4].

G A Thermal Oxidation (Combustion Chamber >1000°C) B Gaseous Effluents (CO2, H2O, NOx, HBr, HCN) A->B Degradation C Alkaline Scrubber (NaOH/Ca(OH)2 Neutralization) B->C Gas Flow D Clean Exhaust (N2, CO2, H2O) C->D Venting E Bromide/Nitrate Salts (Aqueous Effluent) C->E Precipitation

Fig 2: Mechanistic pathway of thermal decomposition and alkaline scrubbing.

Emergency Spill Protocol

In the event of a localized laboratory spill, immediate action must be taken to prevent dust aerosolization and respiratory exposure[5].

Protocol B: Solid Spill Recovery

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don PPE: Equip a fitted N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the brominated powder. Instead, lightly mist the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to dampen the powder.

  • Collect: Use a disposable plastic scoop (avoid metal to prevent static sparking) to collect the dampened solid.

  • Contain: Place the recovered material into a sealable plastic bag, then place that bag into the designated Halogenated Waste container.

  • Decontaminate: Wash the spill surface with soap and water. Do not use strong oxidizing cleaning agents (like bleach), as they can react unpredictably with the indazole core.

References

  • American Elements. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | CAS 1352887-90-1. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • NASA Technical Reports Server. Gaseous emissions and toxic hazards associated with plastics in fire situations. Retrieved from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(5-Bromo-1H-indazol-3-yl)acetonitrile

The core principle of our approach is risk mitigation based on the known hazards of similar chemical classes, namely brominated organic compounds and nitriles. Analogs such as Bromoacetonitrile are known to be toxic if s...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of our approach is risk mitigation based on the known hazards of similar chemical classes, namely brominated organic compounds and nitriles. Analogs such as Bromoacetonitrile are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious irritation.[1][2][3] Therefore, we will proceed with the assumption that 2-(5-Bromo-1H-indazol-3-yl)acetonitrile presents similar hazards.

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even selected, our primary goal is to minimize exposure potential through engineering controls.

  • Primary Engineering Control: All handling of 2-(5-Bromo-1H-indazol-3-yl)acetonitrile, especially as a solid powder, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.

  • Secondary Controls: The laboratory should be equipped with easily accessible eyewash stations and safety showers.[4][5] Ensure these are tested regularly and the pathways to them are unobstructed.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. It must be selected and used correctly. The following table summarizes the minimum required PPE for handling this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double Nitrile GlovesChemical Safety Goggles & Full Face ShieldChemical-Resistant Lab Coat (fully buttoned) & Disposable SleevesRequired if not in a fume hood (e.g., balance outside hood). NIOSH-approved respirator with particulate filter.[4][6]
Handling Solutions Nitrile Gloves (or appropriate glove for the solvent)Chemical Safety GogglesChemical-Resistant Lab CoatNot typically required if handled within a fume hood.
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Safety Goggles & Full Face ShieldChemical-Resistant Apron over Lab CoatNIOSH-approved respirator with cartridges for organic vapors and particulates.[1]
In-Depth PPE Rationale
  • Hand Protection : Standard nitrile gloves are essential for laboratory work, offering excellent protection against a wide range of chemicals and are resistant to punctures.[7][8][9] For handling the solid or preparing concentrated solutions, double-gloving is a field-proven best practice. It provides an extra layer of protection against tears and rapid permeation. Always check the compatibility of your gloves with the specific solvent you are using.

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[10] When handling the solid powder, which can become airborne, or during procedures with a higher risk of splashing (e.g., transfers, reactions), a full face shield must be worn over the goggles.[6] This protects the entire face from contact.

  • Body Protection : A chemical-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection : While a fume hood is the primary control, if any procedure involving the solid must be performed outside of one (which is strongly discouraged), a NIOSH-approved respirator is required.[4]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow minimizes risk at every stage of the process.

G cluster_prep PART 1: Preparation cluster_handling PART 2: Chemical Handling (in Fume Hood) cluster_cleanup PART 3: Cleanup & Doffing prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood (Check airflow, clear workspace) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, weigh paper, solvent, glassware) prep_hood->prep_materials prep_waste 4. Prepare Waste Containers (Halogenated Organic Waste, Solid Waste) prep_materials->prep_waste handle_weigh 5. Weigh Compound (Use anti-static weigh boat, handle gently) prep_waste->handle_weigh handle_transfer 6. Transfer to Vessel (Minimize dust creation) handle_weigh->handle_transfer handle_dissolve 7. Add Solvent & Dissolve (Add solvent slowly to avoid splashing) handle_transfer->handle_dissolve handle_use 8. Perform Experiment handle_dissolve->handle_use cleanup_decon 9. Decontaminate Workspace (Wipe surfaces with appropriate solvent) handle_use->cleanup_decon cleanup_dispose 10. Dispose of Waste (Segregate waste streams correctly) cleanup_decon->cleanup_dispose cleanup_doff 11. Doff PPE (Remove gloves first, then coat, then goggles) cleanup_dispose->cleanup_doff cleanup_wash 12. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile.

Emergency & Disposal Plans

Preparation for unforeseen events is a critical component of laboratory safety.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Isolate: Restrict access to the area.

  • Protect: Don appropriate PPE, including a respirator and heavy-duty gloves.

  • Contain & Clean: For small spills, use an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[11] Use spark-proof tools for cleanup.[12]

  • Decontaminate: After the material is collected, decontaminate the area with a suitable solvent and wash the site.

  • Dispose: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled container for hazardous waste disposal.[1]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

Waste Disposal

All waste containing 2-(5-Bromo-1H-indazol-3-yl)acetonitrile is considered hazardous.

  • Halogenated Organic Waste: Solutions and rinses should be collected in a designated, labeled container for halogenated organic waste.

  • Contaminated Solids: Used gloves, weigh boats, absorbent materials, and other contaminated disposable items must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Due to its bromine content, this waste must be disposed of via incineration at a licensed hazardous waste facility.[13] This method is designed to handle brominated compounds and control harmful emissions.[13][14] Never dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. This structured approach, grounded in authoritative safety principles, is the hallmark of a professional and responsible research environment.

References

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Armbrust American. Are Nitrile Gloves Considered PPE?.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • International Safety. What is Nitrile and Why Does It Make a Great PPE Glove.
  • Sigma-Aldrich. 2-(5-Bromo-1H-indol-3-yl)acetonitrile.
  • Santa Cruz Biotechnology. Bromoacetonitrile Safety Data Sheet.
  • American Elements. 2-(5-Bromo-1H-indazol-3-yl)acetonitrile.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Santa Cruz Biotechnology, Inc. (2009, May 15). Safety Data Sheet for 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 3-Bromo-1H-indazole.
  • NOAA. CAMEO Chemicals - BROMOACETONITRILE.
  • Chemtalk. (2008, October 22). Bromine water - disposal.
  • Alliance Chemical. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Bromoacetonitrile.
  • FUJIFILM Wako Chemicals. (2024, March 5). Safety Data Sheet for Bromoacetone.
  • TCI Chemicals. (2025, October 29). Safety Data Sheet for 5-Bromo-3-indolyl β-D-Galactopyranoside.
  • Bio-Strategy Ltd. (2019, September 27). Safety Data Sheet for Acetonitrile.
  • Cole-Parmer. Material Safety Data Sheet for N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide.
  • Al-Lagtah, N. M. A., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI.
  • CPAChem. (2023, March 21). Safety Data Sheet for Bromoacetonitrile.
  • NextSDS. 2-(1H-indazol-3-yl)acetonitrile — Chemical Substance Information.
  • Fisher Scientific. (2019, October 28). Safety Data Sheet for 5-Bromo-1H-indazole.
  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed.
  • BLD Pharmatech. (2026, January 6). Safety Data Sheet for 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.

Sources

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